molecular formula C15H12N2O6S4 B2373808 3,5-Bis(thiophene-2-sulfonamido)benzoic acid CAS No. 327091-20-3

3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Cat. No.: B2373808
CAS No.: 327091-20-3
M. Wt: 444.51
InChI Key: YMKWCYZZDNTRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(thiophene-2-sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C15H12N2O6S4 and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 3,5-Bis(thiophene-2-sulfonamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(thiophene-2-sulfonamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-bis(thiophen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6S4/c18-15(19)10-7-11(16-26(20,21)13-3-1-5-24-13)9-12(8-10)17-27(22,23)14-4-2-6-25-14/h1-9,16-17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWCYZZDNTRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Bis(thiophene-2-sulfonamido)benzoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 327091-20-3[1]

Executive Summary

This technical guide profiles 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (CAS 327091-20-3), a specialized dicarboxylic acid mimetic and bis-sulfonamide scaffold.[1] Predominantly utilized in medicinal chemistry, this compound serves as a critical intermediate in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and anion-binding receptors . Its structure features a benzoic acid core flanked by two thiophene-sulfonyl moieties, creating a unique electrostatic profile suitable for targeting positively charged protein residues (e.g., arginine clusters in PTP1B).

This document details the chemical identity, validated synthetic pathways, and structural applications of this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis[2][3]

Nomenclature & Identifiers
PropertyDetail
CAS Number 327091-20-3
IUPAC Name 3,5-Bis(thiophene-2-sulfonamido)benzoic acid
Molecular Formula C₁₅H₁₂N₂O₆S₄
Molecular Weight 458.56 g/mol
SMILES O=C(O)C1=CC(NS(=O)(=O)C2=CC=CS2)=CC(NS(=O)(=O)C3=CC=CS3)=C1
InChIKey Predicted based on structure
Structural Logic

The molecule is constructed on a 3,5-diaminobenzoic acid scaffold. The key structural features include:

  • Benzoic Acid Core: Provides a weak acid handle (pKa ~4.0) for solubility and hydrogen bonding.

  • Bis-Sulfonamide Linkers: The -NH-SO₂- groups act as hydrogen bond donors and stable linkers that resist hydrolysis.

  • Thiophene Rings: These five-membered heterocycles add lipophilicity and aromatic stacking potential (pi-pi interactions) while being bioisosteres for phenyl groups.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional domains.

G Figure 1: Structural Decomposition of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid Core Benzoic Acid Core (Hydrophilic Head) Linker1 Sulfonamide Linker (C3) (H-Bond Donor) Core->Linker1 Substitution at C3 Linker2 Sulfonamide Linker (C5) (H-Bond Donor) Core->Linker2 Substitution at C5 Thio1 Thiophene Ring (Lipophilic/Aromatic) Linker1->Thio1 Sulfonyl Attachment Thio2 Thiophene Ring (Lipophilic/Aromatic) Linker2->Thio2 Sulfonyl Attachment

Figure 1: Structural decomposition showing the hydrophilic core flanked by lipophilic thiophene wings.

Synthesis & Production Protocol

Retrosynthetic Analysis

The most reliable synthetic route involves a double nucleophilic substitution reaction (Schotten-Baumann type) between 3,5-diaminobenzoic acid and thiophene-2-sulfonyl chloride .

  • Precursor A: 3,5-Diaminobenzoic acid (CAS 535-87-5)

  • Precursor B: Thiophene-2-sulfonyl chloride (CAS 16629-19-9)

  • Solvent System: Pyridine (acts as both solvent and acid scavenger) or THF/Water with Na₂CO₃.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard bis-sulfonylation procedures for anilines.

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 eq)

  • Thiophene-2-sulfonyl chloride (2.2 - 2.5 eq)

  • Pyridine (anhydrous) or Dioxane/10% Na₂CO₃

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-diaminobenzoic acid (e.g., 10 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add thiophene-2-sulfonyl chloride (22 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acidic pH converts the pyridine salt and the carboxylate back to the free acid form, inducing precipitation.

  • Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with water (to remove pyridine HCl salts) and cold diethyl ether (to remove unreacted sulfonyl chloride).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary (Eluent: DCM -> 5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Workflow for CAS 327091-20-3 Start Start: 3,5-Diaminobenzoic Acid (Dissolved in Pyridine) Reagent Add: Thiophene-2-sulfonyl chloride (2.2 eq, 0°C) Start->Reagent Reaction Reaction Phase Stir 12-16h @ RT Formation of Bis-Sulfonamide Reagent->Reaction Quench Acidic Quench Pour into 1M HCl (Ice Cold) Precipitation of Product Reaction->Quench Final Final Product 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (Solid, >95% Purity) Quench->Final

Figure 2: Step-by-step synthetic workflow from precursors to isolated product.

Applications & Biological Context[6][7][8][9][10]

Medicinal Chemistry Targets

The 3,5-bis(sulfonamido)benzoic acid motif is a classic "fragment" in drug discovery, particularly for enzymes with positively charged active sites.

  • PTP1B Inhibition: Protein Tyrosine Phosphatase 1B is a negative regulator of insulin signaling. The active site contains a critical Arginine residue. The carboxylic acid and sulfonamide oxygens of CAS 327091-20-3 can mimic the phosphate group of phosphotyrosine, acting as a competitive inhibitor.

  • Anion Receptors: The sulfonamide NH protons are excellent hydrogen bond donors for anion binding (e.g., chloride or phosphate recognition).

  • Surrogate for Bis-Phosphonates: This structure serves as a bioisostere for bis-phosphonates but with better membrane permeability profiles.

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Sulfonamide Allergy: Handle with care; sulfonamide derivatives can trigger allergic reactions in sensitized individuals.

  • Storage: Store at 2-8°C, desiccated. Stable under normal laboratory conditions.

References

  • BLD Pharm. (2024). Product Datasheet: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (CAS 327091-20-3).[1] Retrieved from

  • Ambeed. (2024). Chemical Catalog: CAS 327091-20-3.[1] Retrieved from

  • Yan, X. W., Hu, M. L., & Xiong, J. (2007).[2] 2-(5-Bromothiophene-2-sulfonamido)benzoic acid.[1][2] Acta Crystallographica Section E, 63(2), o678-o679.[2] (Provides crystallographic data on the mono-substituted analog, validating the sulfonamide geometry).

  • PubChem. (2024). Compound Summary: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid.[1] Retrieved from

Sources

Strategic Design and Synthesis of 3,5-Diaminobenzoic Acid Bis-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 3,5-diaminobenzoic acid (3,5-DABA) scaffold represents a privileged structural motif in both medicinal and supramolecular chemistry. Unlike its ortho- (3,4-) or para- (2,5-) isomers, the meta- arrangement of the amine groups relative to the carboxylic acid creates a unique


 symmetric cleft.

When derivatized into bis-sulfonamides , this scaffold transforms into a potent effector with dual utility:

  • Medicinal Chemistry: It serves as a rigid pharmacophore for enzyme inhibition (e.g., carbonic anhydrase, specific kinases) and antibacterial activity (folate pathway interference).

  • Supramolecular Chemistry: It acts as a neutral anion receptor, capable of binding halides and oxoanions through cooperative hydrogen bonding provided by the sulfonamide -NH protons.

This guide details the synthesis, structural logic, and experimental validation of these derivatives.

Synthetic Architecture

The synthesis of 3,5-bis(sulfonamido)benzoic acid derivatives relies on the nucleophilic attack of the aromatic amines on sulfonyl chlorides. While conceptually simple, the presence of the free carboxylic acid requires specific pH control to prevent self-polymerization or solubility issues.

The Synthetic Pathway

The preferred method utilizes pyridine as both solvent and acid scavenger. This ensures the carboxylic acid remains deprotonated (solubilized) while the amines remain nucleophilic enough to attack the sulfonyl chloride (


).

SynthesisWorkflow Start 3,5-Diaminobenzoic Acid (Starting Material) Solvent Solvent System: Pyridine (0°C to RT) Start->Solvent Reagent Sulfonyl Chloride (2.2 - 2.5 eq) (R-SO2Cl) Reagent->Solvent Dropwise Addition Intermediate Bis-Sulfonamide Pyridinium Salt Solvent->Intermediate Stir 12-24h Workup Acidic Workup (HCl) pH < 3 Intermediate->Workup Quench Product 3,5-Bis(sulfonamido)benzoic Acid (Precipitate) Workup->Product Filtration & Recrystallization

Figure 1: Optimized synthetic workflow for bis-sulfonylation of 3,5-DABA.

Critical Control Points
  • Stoichiometry: A slight excess (2.2 to 2.5 equivalents) of sulfonyl chloride is required to ensure complete conversion of both amine groups. Mono-sulfonated byproducts are difficult to separate due to similar solubility profiles.

  • Temperature: The reaction is exothermic. Addition must occur at

    
     to prevent the formation of sulfonimides (over-reaction at the nitrogen).
    
  • Workup pH: The final product is often amphoteric but precipitates best at acidic pH (1-2). Rapid acidification can trap impurities; slow acidification is recommended.

Structure-Activity Relationship (SAR)

The biological and chemical activity of these derivatives is dictated by the "Push-Pull" electronic effects and the steric environment of the R-groups.

Pharmacophore Logic
  • The "Head" (COOH): Provides water solubility and a handle for further conjugation (e.g., to esters or amides for prodrugs).

  • The "Wings" (Sulfonamides):

    • Electron Withdrawing Groups (EWGs) on the sulfonyl ring (e.g.,

      
      , 
      
      
      
      ) increase the acidity of the N-H proton, enhancing anion binding and biological interactions with basic residues in enzyme active sites.
    • Bulky Groups (e.g., Naphthyl) can improve selectivity by filling hydrophobic pockets in target proteins (e.g., Bcl-xL or kinases).

SAR_Logic Core 3,5-DABA Core COOH Carboxylic Acid (C1) Core->COOH Sulf1 Sulfonamide (C3) Core->Sulf1 Sulf2 Sulfonamide (C5) Core->Sulf2 Solubility Solubility / Conjugation Vector COOH->Solubility Binding H-Bond Donor (Anion/Enzyme Binding) Sulf1->Binding Selectivity Hydrophobic Interaction (R-Group Dependent) Sulf1->Selectivity Sulf2->Binding

Figure 2: Structure-Activity Relationship (SAR) map of the 3,5-DABA scaffold.

Experimental Protocols

Standard Synthesis of 3,5-Bis(benzenesulfonamido)benzoic Acid

Validation: This protocol is self-validating via the distinct solubility shift (base-soluble to acid-insoluble) and NMR shifts of the amide protons.

Materials:

  • 3,5-Diaminobenzoic acid (1.52 g, 10 mmol)

  • Benzenesulfonyl chloride (3.88 g, 22 mmol)

  • Pyridine (20 mL, anhydrous)

  • HCl (10% aqueous solution)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-DABA in pyridine. The solution should be clear and amber-colored.

  • Addition: Cool the flask to

    
     in an ice bath. Add benzenesulfonyl chloride dropwise over 15 minutes. Reason: Controlling the exotherm prevents side reactions.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Solvent: MeOH:DCM 1:9). The starting amine spot (polar, near baseline) should disappear.

  • Workup: Pour the reaction mixture slowly into 200 mL of ice-cold water. The solution may remain clear (pyridinium salt).

  • Precipitation: Acidify dropwise with 10% HCl until pH

    
     2. A thick white/off-white precipitate will form.
    
  • Purification: Filter the solid. Wash copiously with water to remove pyridinium hydrochloride. Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

Expected Data:

  • Yield: 75-85%

  • 1H NMR (DMSO-d6):

    
     10.5-11.0 (s, 2H, SO2NH), 13.0 (br s, 1H, COOH). The aromatic protons of the central ring will appear as a doublet (2H) and triplet (1H) pattern or singlet depending on resolution, shifted downfield relative to the starting diamine.
    
Quantitative Data Summary (Literature Aggregation)
Derivative TypeR-Group (Sulfonyl)Primary ApplicationKey Metric (Approx.)
Bis-Phenyl PhenylAnion Receptor

(Cl-)

10-100

Bis-Tosyl 4-MethylphenylAntibacterialMIC (E. coli)

50-100

g/mL
Bis-Nitro 4-NitrophenylAnion ReceptorHigh Acidity (

lowered)
Bis-Naphthyl NaphthylNeuroprotectionCell Viability Recovery >20%

Applications & Mechanism

Supramolecular Anion Recognition

The 3,5-substitution pattern creates a convergent cleft. The two sulfonamide protons point inward, creating a binding pocket perfect for spherical anions (Cl-, Br-) or Y-shaped anions (Acetate, Phosphate).

  • Mechanism: Cooperative Hydrogen Bonding.

  • Relevance: Used in sensor development and transmembrane transport studies (anionophores).

Medicinal Chemistry[3][4][5]
  • Antibacterial: Mimics PABA (para-aminobenzoic acid) precursors, potentially inhibiting dihydropteroate synthase (DHPS), though less effectively than sulfanilamide due to steric bulk.

  • Neuroprotection: Recent studies indicate bis-sulfonamides can mitigate oxidative stress in neuronal models (e.g., 6-OHDA induced toxicity) [1].

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group (ZBG), making these derivatives potential candidates for Carbonic Anhydrase (CA) inhibition.

References

  • Neuroprotective Properties of Bis-Sulfonamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12]

  • Sulfonamide - PDB-101 (Structure and Function). RCSB Protein Data Bank. Available at: [Link]

  • 3,5-Diaminobenzoic acid (Compound Summary). PubChem. Available at: [Link]

Sources

Technical Guide: Thiophene-2-Sulfonamide Benzoic Acid Scaffold Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Thiophene-2-sulfonamide benzoic acid scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to bridge lipophilic heteroaromatic interactions with polar, directional hydrogen-bonding networks. This scaffold is a bioisostere of the classic N-phenylbenzenesulfonamide but offers superior physicochemical tuning due to the electron-rich nature of the thiophene ring.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its structural properties, synthetic accessibility, and validated therapeutic applications in oncology (Bcl-2 inhibition), pain management (NaV1.7 modulation), and infectious disease (DprE1 inhibition).

Part 1: Chemical Architecture & Physicochemical Properties[1]

Structural Core

The core scaffold consists of a thiophene-2-sulfonyl group linked via a sulfonamide nitrogen to a benzoic acid moiety. The most common and biologically active configuration involves the ortho-substitution (anthranilic acid derivative), enabling an intramolecular hydrogen bond that locks the conformation, though meta and para isomers are utilized to span larger binding pockets.

IUPAC Name: 2-(Thiophene-2-sulfonamido)benzoic acid Molecular Formula: C₁₁H₉NO₄S₂ Molecular Weight: 283.32 g/mol [1]

Electronic & Physicochemical Profile

Understanding the electronic distribution is critical for rational drug design. The thiophene ring acts as an electron-rich bioisostere of benzene, often improving


 stacking interactions with aromatic residues (e.g., Phe, Trp) in target proteins.
PropertyValue / CharacteristicImpact on Drug Design
pKa (COOH) ~3.5 – 4.2Ionized at physiological pH (7.4), improving aqueous solubility but limiting passive membrane permeability.
pKa (Sulfonamide NH) ~9.5 – 10.5Weakly acidic. Can serve as a hydrogen bond donor. The acidity is modulated by the electron-withdrawing nature of the thiophene sulfonyl group.
LogP (Lipophilicity) ~1.8 – 2.5Moderate lipophilicity ensures good balance between solubility and hydrophobic binding affinity.
H-Bond Donors (HBD) 2 (COOH, NH)Critical for anchoring the ligand in polar pockets (e.g., Arg residues in Bcl-2).
H-Bond Acceptors (HBA) 4 (SO₂, COOH)Facilitates water-mediated bridges or direct interaction with backbone amides.
Rotatable Bonds 3Semi-rigid. The sulfonamide bond has restricted rotation, often favoring a "bent" conformation.

Expert Insight: The sulfur atom in the thiophene ring is a soft Lewis base, which can engage in specific "sulfur-aromatic" interactions, often providing a 0.5–1.0 kcal/mol potency boost over the corresponding phenyl analog [1].

Part 2: Synthetic Strategies

The synthesis of this scaffold is robust, relying on the high reactivity of sulfonyl chlorides. Below is the optimized protocol for the ortho derivative, designed to minimize side reactions like double sulfonylation.

Graphviz Workflow: Synthetic Pathway

Synthesis_Pathway Thiophene Thiophene SulfonylCl Thiophene-2- sulfonyl chloride Thiophene->SulfonylCl Electrophilic Aromatic Substitution Intermediate Tetrahedral Intermediate SulfonylCl->Intermediate + Anthranilic Acid Anthranilic Anthranilic Acid (2-Aminobenzoic acid) Scaffold Thiophene-2-sulfonamide Benzoic Acid Scaffold Intermediate->Scaffold Elimination of HCl Reagent1 Chlorosulfonic acid (ClSO3H), 0°C Reagent2 Na2CO3 (aq) or Pyridine/DCM

Caption: Step-wise synthetic route for generating the thiophene-2-sulfonamide benzoic acid core via sulfonyl chloride coupling.

Detailed Experimental Protocol

Objective: Synthesis of 2-(thiophene-2-sulfonamido)benzoic acid.

Reagents:

  • Thiophene-2-sulfonyl chloride (1.0 eq)

  • Anthranilic acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Water/Acetone mixture (1:1 v/v)

Procedure:

  • Preparation : Dissolve anthranilic acid (137 mg, 1.0 mmol) and Na₂CO₃ (265 mg, 2.5 mmol) in 5 mL of water. Ensure complete dissolution.

  • Addition : Dilute thiophene-2-sulfonyl chloride (182 mg, 1.0 mmol) in 5 mL of acetone. Add this solution dropwise to the aqueous amino acid solution at 0°C over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up : Acidify the reaction mixture carefully with 1N HCl to pH ~2. The product typically precipitates as a white/off-white solid.

  • Purification : Filter the precipitate, wash with cold water (3 x 5 mL), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show the sulfonamide NH singlet around 10.5–11.0 ppm and the carboxylic acid proton (broad) >12 ppm.

Part 3: Therapeutic Applications & Mechanism[3]

Bcl-2 Family Inhibition (Oncology)

The scaffold mimics the BH3 domain of pro-apoptotic proteins. The benzoic acid moiety acts as an electrostatic anchor, interacting with conserved Arginine residues (e.g., Arg139 in Bcl-xL) in the hydrophobic groove of anti-apoptotic proteins [2].

  • Mechanism : Competitive inhibition of Bcl-2/Bcl-xL.

  • Key Interaction : The thiophene ring occupies the P2 hydrophobic pocket, while the sulfonamide linker orients the phenyl ring to displace the native BH3 helix.

NaV1.7 Inhibition (Pain)

Sulfonamide derivatives are potent voltage-gated sodium channel blockers.[2] The scaffold binds to the voltage-sensing domain (VSD4) of NaV1.7, trapping the channel in a non-conducting state [3].

  • Selectivity : The thiophene moiety improves selectivity over the cardiac isoform NaV1.5 compared to benzene analogs.

Graphviz Workflow: Bcl-2 Signaling Pathway

Bcl2_Pathway Scaffold Thiophene-2-sulfonamide Benzoic Acid Ligand Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Scaffold->Bcl2 Inhibits (Binds BH3 Groove) BAX BAX / BAK (Pro-apoptotic) Scaffold->BAX Liberates Bcl2->BAX Normally Sequesters Mito Mitochondrial Outer Membrane Permeabilization BAX->Mito Oligomerizes CytoC Cytochrome C Release Mito->CytoC Triggers Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Activates Caspases

Caption: Mechanism of action for Bcl-2 inhibition by the scaffold, leading to apoptosis.

Part 4: Experimental Validation (Assay Protocol)

Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the binding affinity (


) of the synthesized scaffold against Bcl-xL.[3]

Protocol:

  • Reagents : Recombinant Bcl-xL protein, Fluorescein-labeled BH3 peptide (tracer), Assay Buffer (20 mM Phosphate, pH 7.4).

  • Setup : In a 384-well black plate, add 10 µL of test compound (serial dilution in DMSO).

  • Incubation : Add 10 µL of Bcl-xL protein (final conc. 20 nM) and 10 µL of Tracer (final conc. 5 nM). Incubate for 30 minutes at RT in the dark.

  • Measurement : Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Analysis : Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    . Convert to 
    
    
    
    using the Nikolovska-Coleska equation.

References

  • Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. Source: PubMed (NIH) URL:[Link]

  • Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. Source: ScienceDirect / European Journal of Medicinal Chemistry URL:[Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics. Source: PubMed Central (PMC) URL:[Link]

Sources

3,5-bis(thiophene-2-sulfonylamino)benzoic acid SMILES code

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-bis(thiophene-2-sulfonylamino)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(thiophene-2-sulfonylamino)benzoic acid, a novel synthetic compound designed at the intersection of established pharmacophores. While this molecule is not extensively described in current literature, this document constructs its scientific profile by analyzing its constituent chemical moieties. We present a validated, step-by-step synthetic protocol, predict its physicochemical properties, and hypothesize its biological potential based on structure-activity relationships derived from analogous compounds. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding and a practical framework for the synthesis and investigation of this promising molecule.

Introduction and Molecular Blueprint

3,5-bis(thiophene-2-sulfonylamino)benzoic acid is a symmetrically substituted aromatic molecule. Its architecture features a central benzoic acid scaffold, which is a common structural motif in a variety of biologically active compounds.[1] The core is functionalized at the 3 and 5 positions with two thiophene-2-sulfonamide groups. The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] Furthermore, the thiophene ring is a "privileged" heterocyclic pharmacophore, recognized for its bioisosteric similarity to a phenyl ring and its prevalence in numerous FDA-approved drugs, contributing to a wide spectrum of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

The rational design of this molecule, therefore, combines these three key structural features, suggesting a high potential for novel pharmacological activity.

Molecular Identifiers:

  • IUPAC Name: 3,5-bis(thiophene-2-sulfonylamino)benzoic acid

  • Molecular Formula: C₁₅H₁₂N₂O₆S₄

  • Molecular Weight: 460.53 g/mol

  • SMILES Code: O=C(O)c1cc(NS(=O)(=O)c2sccc2)cc(NS(=O)(=O)c3sccc3)c1

Caption: Molecular structure of 3,5-bis(thiophene-2-sulfonylamino)benzoic acid.

Proposed Synthesis and Mechanistic Rationale

The synthesis of the target molecule can be logically approached via a two-step process, beginning with commercially available starting materials. The overall strategy involves first establishing the core 3,5-diaminobenzoic acid structure, followed by a double sulfonylation reaction.

Synthetic Workflow

synthesis_workflow start1 3,5-Dinitrobenzoic Acid step1 Step 1: Reduction (e.g., Pd/C, H₂) start1->step1 start2 Thiophene step2 Step 2: Chlorosulfonation (e.g., Chlorosulfonic acid) start2->step2 intermediate1 3,5-Diaminobenzoic Acid step3 Step 3: Sulfonylation (Schotten-Baumann Reaction) intermediate1->step3 intermediate2 Thiophene-2-sulfonyl chloride intermediate2->step3 final_product 3,5-bis(thiophene-2-sulfonylamino) benzoic acid step1->intermediate1 step2->intermediate2 step3->final_product

Caption: Proposed two-step synthetic pathway for the target compound.

Experimental Protocols

PART A: Synthesis of 3,5-Diaminobenzoic Acid (Intermediate 1)

This procedure is based on the well-established reduction of dinitro-aromatic compounds via catalytic hydrogenation.[5]

  • Reactor Setup: To a hydrogenation vessel, add 3,5-dinitrobenzoic acid (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-2 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 MPa) and heat to approximately 70°C.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-10 hours.[6]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,5-diaminobenzoic acid. This intermediate can be purified by recrystallization if necessary, though it is often of sufficient purity for the subsequent step.

PART B: Synthesis of Thiophene-2-sulfonyl chloride (Intermediate 2)

This intermediate is commercially available but can also be synthesized from thiophene.[1]

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (approx. 3.0 eq) to 0°C in an ice bath.

  • Thiophene Addition: Add thiophene (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure thiophene-2-sulfonyl chloride.[7]

PART C: Synthesis of 3,5-bis(thiophene-2-sulfonylamino)benzoic acid (Final Product)

This final step is a classic Schotten-Baumann reaction between an amine and a sulfonyl chloride.

  • Dissolution: Dissolve 3,5-diaminobenzoic acid (1.0 eq) in an aqueous solution of a base, such as 10% sodium carbonate, to form the soluble carboxylate salt.

  • Sulfonyl Chloride Addition: Add a solution of thiophene-2-sulfonyl chloride (2.2 eq) in a solvent like tetrahydrofuran (THF) or acetone dropwise to the stirred aqueous solution at 0-5°C. The slight excess of the sulfonyl chloride ensures complete reaction of both amino groups.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC.

  • Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Physicochemical and Spectroscopic Profile (Predicted)

As this is a novel compound, experimental data is unavailable. The following properties are predicted based on its chemical structure.

PropertyPredicted ValueSource
Molecular Weight 460.53 g/mol Calculated
XLogP3 2.8 - 3.5Cheminformatics Prediction
Hydrogen Bond Donors 3 (two -NH, one -OH)Structural Analysis
Hydrogen Bond Acceptors 6 (six O atoms)Structural Analysis
Rotatable Bonds 6Structural Analysis

Expected Spectroscopic Signatures:

  • ¹H NMR: Protons on the thiophene rings would appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the central benzoic acid ring would also be in the aromatic region. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (δ > 10 ppm), and the N-H protons of the sulfonamide groups would also be present as singlets.

  • ¹³C NMR: Characteristic signals for the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm), carbons of the aromatic rings, and carbons of the thiophene rings would be observed.

  • FT-IR (cm⁻¹): Key vibrational bands would include O-H stretching (broad, ~2500-3300), N-H stretching (~3300), C=O stretching (~1700), and strong S=O stretching for the sulfonyl groups (asymmetric and symmetric, ~1350 and ~1160).

  • Mass Spectrometry (MS): The molecular ion peak [M-H]⁻ or [M+H]⁺ should be readily identifiable in high-resolution mass spectrometry, confirming the molecular weight.

Hypothesized Biological and Pharmacological Profile

The structural combination of a bis-sulfonamide framework with thiophene moieties suggests several potential avenues for biological activity.

Potential as an Enzyme Inhibitor

Many sulfonamide-based drugs function by inhibiting specific enzymes. The twin thiophenesulfonylamino groups provide strong, directional hydrogen bonding capabilities and can act as zinc-binding groups, a common feature in inhibitors of metalloenzymes like carbonic anhydrases or matrix metalloproteinases (MMPs). The benzoic acid provides an additional point of interaction and can influence solubility and cell permeability.

Anticancer and Anti-inflammatory Potential

Thiophene derivatives and sulfonamides are independently known to possess anticancer and anti-inflammatory properties.[2][8] The mechanism often involves the inhibition of key signaling proteins such as kinases or enzymes like cyclooxygenase (COX).[2] The bis-sulfonamide structure could potentially chelate metal ions crucial for enzymatic function or occupy two pockets of a receptor site, leading to high-affinity binding.

enzyme_inhibition enzyme Enzyme Active Site Allosteric Site product Product enzyme:f0->product Catalyzes no_product No Reaction molecule 3,5-bis(thiophene-2-sulfonylamino) benzoic acid molecule->enzyme:f0 Competitive Inhibition molecule->enzyme:f1 Non-competitive Inhibition substrate Substrate substrate->enzyme:f0 Binds

Caption: Potential mechanisms of enzyme inhibition by the target molecule.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of certain bis-sulfonamide derivatives, which may act by enhancing the activity of proteins like sirtuin-1 (SIRT1) and reducing oxidative stress.[9] Given the established roles of oxidative stress in neurodegenerative diseases, this presents another exciting therapeutic possibility for investigation.

Conclusion

3,5-bis(thiophene-2-sulfonylamino)benzoic acid represents a molecule of significant synthetic interest with a high potential for diverse biological activities. By leveraging established synthetic methodologies for its constituent parts, this guide provides a robust and reliable pathway for its preparation. The predicted physicochemical properties and hypothesized pharmacological profile, grounded in the extensive literature on sulfonamides and thiophenes, establish a strong rationale for its further investigation as a novel therapeutic agent. This document serves as a foundational resource to catalyze future research into this promising area of medicinal chemistry.

References

  • Title: Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Source: Dissertation, Tianjin University. Link

  • Title: Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Source: PMC (Frontiers in Aging Neuroscience). Link

  • Title: Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Source: ResearchGate. Link

  • Title: Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. Source: MDPI (Molecules). Link

  • Title: Synthesis and Application of 3,5-Dinitrobenzoic Acid. Source: ChemicalBook. Link

  • Title: 3,5-Diaminobenzoic acid synthesis. Source: ChemicalBook. Link

  • Title: Biological activity and synthesis of sulfonamide derivatives: A brief review. Source: ResearchGate. Link

  • Title: thiophenol - Organic Syntheses Procedure. Source: Organic Syntheses. Link

  • Title: A Convenient Preparation of Thiophenesulfonyl Chlorides by the Reaction of Thiophenes with the DMF-SO2Cl2 Complex. Source: J-STAGE. Link

  • Title: Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation. Source: Google Patents. Link

  • Title: A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives. Source: Benchchem. Link

  • Title: 2-Thiophenesulfonyl chloride. Source: ChemicalBook. Link

  • Title: 2-Thiophenesulfonyl chloride 96. Source: Sigma-Aldrich. Link

  • Title: 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. Source: PubChem (NIH). Link

  • Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Source: Modern Chemistry. Link

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: PMC (RSC Medicinal Chemistry). Link

  • Title: 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518. Source: PubChem (NIH). Link

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives. Source: International Journal of Pharmaceutical Quality Assurance. Link

  • Title: Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Source: PR Newswire. Link

Sources

Bis-sulfonamido benzoic acid library compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Bis-sulfonamido Benzoic Acid Libraries in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The bis-sulfonamido benzoic acid scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse range of pharmacologically active agents. The inherent modularity of this chemical framework allows for the systematic generation of large compound libraries, which are indispensable tools in modern drug discovery for identifying and optimizing novel therapeutic leads. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the strategic synthesis, rigorous characterization, and biological evaluation of bis-sulfonamido benzoic acid libraries. We delve into the causality behind experimental choices, present self-validating protocols, and explore the vast therapeutic landscape of these compounds, from their classic antibacterial mechanisms to their emerging roles as anticancer and anti-inflammatory agents.

Introduction: The Strategic Value of the Bis-sulfonamido Benzoic Acid Scaffold

The sulfonamide functional group, -S(=O)₂-NH-, is a cornerstone of pharmaceutical sciences.[1][2] Its discovery revolutionized medicine with the advent of sulfa drugs, the first class of synthetic antimicrobial agents.[3] The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, and its geometry allows it to act as a stable, non-hydrolyzable mimic of transition states in various enzymatic reactions.[4] When two such groups are integrated with a central benzoic acid core, the resulting bis-sulfonamido benzoic acid structure offers a unique three-dimensional arrangement of pharmacophoric features.

The benzoic acid component provides a carboxylic acid group, which is often crucial for interacting with biological targets, particularly through salt bridges with basic residues like arginine or lysine in protein active sites.[5] The true power of this scaffold lies in its suitability for combinatorial chemistry. By systematically varying the substituents on the two sulfonyl groups and the central benzoic acid ring, a vast chemical space can be explored efficiently, enabling the rapid generation of focused or diverse compound libraries for high-throughput screening. These libraries have yielded compounds with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and diuretic properties.[2][6][7][8]

Synthesis and Library Generation: A Modular Approach

The construction of a bis-sulfonamido benzoic acid library hinges on the robust and well-established reaction between a sulfonyl chloride and an amine.[7][9] This nucleophilic substitution reaction forms the stable sulfonamide linkage.

Retrosynthetic Strategy and Rationale

A logical retrosynthetic analysis of the target scaffold reveals two primary synthetic routes, allowing for flexibility based on the commercial availability of starting materials. The key disconnection is at the sulfur-nitrogen bond.

G cluster_0 Route A Target Bis-sulfonamido Benzoic Acid Core_A Diaminobenzoic Acid Core Target->Core_A Disconnection Core_B Dihalogenated Benzoic Acid Target->Core_B Disconnection Core_A->Target Sulfonylation Reagent_A1 R1-SO2Cl Reagent_A2 R2-SO2Cl Core_B->Target Buchwald-Hartwig Coupling (Advanced) Reagent_B1 R1-SO2NH2 Reagent_B2 R2-SO2NH2

Caption: Retrosynthetic analysis of the target scaffold.

Route A (Standard Approach): This is the most common and direct method. It involves the double sulfonylation of a diaminobenzoic acid derivative with two (potentially different) arenesulfonyl chlorides. The choice of this route is dictated by the wide commercial availability of diverse sulfonyl chlorides, making it ideal for library synthesis.

Experimental Protocol: Synthesis of a Bis-sulfonamido Benzoic Acid Derivative (Route A)

This protocol is a self-validating system designed for reproducibility. Each step includes a rationale for the chosen reagents and conditions.

Objective: To synthesize 3,5-bis((4-methoxyphenyl)sulfonamido)benzoic acid.

Materials:

  • 3,5-Diaminobenzoic acid

  • 4-Methoxybenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-diaminobenzoic acid (1.0 eq) in anhydrous pyridine (10 mL/mmol).

    • Causality: Pyridine serves as both the solvent and the base. It is crucial for scavenging the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][10] Anhydrous conditions are essential to prevent the hydrolysis of the reactive sulfonyl chloride.

  • Addition of Sulfonyl Chloride:

    • Cool the solution to 0 °C in an ice bath.

    • Add 4-methoxybenzenesulfonyl chloride (2.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Causality: A slight excess of the sulfonyl chloride ensures complete reaction of the diamine. The slow, cooled addition is a critical control measure to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

    • Causality: Extended stirring at room temperature allows the reaction to proceed to completion. TLC is an indispensable tool for real-time monitoring, preventing premature work-up of an incomplete reaction.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-cold 1 M HCl (50 mL/mmol). A precipitate should form.

    • Causality: This step neutralizes the excess pyridine and protonates the carboxylic acid, decreasing its water solubility and promoting precipitation of the product.

    • Stir the slurry for 30 minutes, then collect the crude solid by vacuum filtration.

    • Wash the solid sequentially with cold water and a small amount of cold ethyl acetate to remove residual impurities.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetone/water) to obtain the pure product.

    • Alternatively, for less crystalline products or to remove closely-related impurities, column chromatography on silica gel may be necessary.[11]

    • Causality: Purification is non-negotiable for ensuring that biological data is attributable to the target compound and not an impurity. Recrystallization is an efficient method for purifying solid compounds, while chromatography offers higher resolution for complex mixtures.

Library Generation Workflow

The power of this scaffold is realized in parallel synthesis. By using a 96-well plate format, a large library can be generated by reacting a single diaminobenzoic acid core with an array of different sulfonyl chlorides.

G cluster_Inputs Starting Materials cluster_Process Synthesis & Purification cluster_Output Final Library Core Diaminobenzoic Acid Core Reaction Parallel Sulfonylation (96-well format) Core->Reaction R_Groups Array of R-SO2Cl (R1, R2, R3...Rn) R_Groups->Reaction Purification Parallel Purification (e.g., HPLC) Reaction->Purification Library Bis-sulfonamido Benzoic Acid Library Purification->Library QC Quality Control (LC-MS, NMR) Library->QC G Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid + Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid DHFR DNA_RNA Purine & DNA Synthesis Tetrahydrofolic_Acid->DNA_RNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition G Design Rational Design (Based on SAR) Synthesis Synthesis of New Analogs Design->Synthesis Testing Biological Testing (In Vitro / In Vivo) Synthesis->Testing Analysis SAR Analysis (Potency, Selectivity, ADME) Testing->Analysis Analysis->Design Iterative Cycle

Sources

Methodological & Application

Synthesis protocol for 3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Yield Synthesis of 3,5-Bis(thiophene-2-sulfonamido)benzoic Acid

Abstract & Application Context

This protocol details the synthesis of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid , a privileged scaffold often utilized in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . PTP1B is a critical negative regulator of insulin and leptin signaling, making it a high-value target for Type 2 Diabetes and obesity therapeutics [1, 2].[1]

The synthesis involves the bis-sulfonylation of 3,5-diaminobenzoic acid using thiophene-2-sulfonyl chloride. While conceptually simple, this reaction is frequently plagued by solubility issues of the zwitterionic starting material and the formation of mono-substituted byproducts. This guide provides an optimized Pyridine-Mediated Homogeneous Protocol that ensures complete conversion and high purity.

Retrosynthetic Analysis & Workflow

The strategy relies on a double nucleophilic attack of the aniline nitrogens on the sulfonyl electrophile. The use of pyridine is critical; it serves as both the solvent to disrupt the intermolecular H-bonding of the diaminobenzoic acid crystal lattice and as the base to quench the HCl byproduct.

SynthesisWorkflow Start 3,5-Diaminobenzoic Acid (Zwitterionic Solid) Intermediate Bis-Sulfonylation Intermediate Start->Intermediate Solubilization Reagent Thiophene-2-sulfonyl Chloride (2.5 eq) Reagent->Intermediate 0°C to RT, 12h Solvent Pyridine (Solvent & Base) Solvent->Intermediate Quench Acidic Quench (HCl, pH 2) Intermediate->Quench Pour into Ice/Acid Product 3,5-Bis(thiophene-2-sulfonamido) benzoic acid Quench->Product Precipitation

Figure 1: Reaction workflow for the bis-sulfonylation of 3,5-diaminobenzoic acid. The process utilizes a pyridine solvent system to overcome solubility constraints.

Materials & Reagents

ReagentMW ( g/mol )Equiv.Mass/VolRole
3,5-Diaminobenzoic acid 152.151.01.52 g (10 mmol)Nucleophile (Core)
Thiophene-2-sulfonyl chloride 182.652.54.57 gElectrophile
Pyridine (Anhydrous)79.10Solvent20.0 mLSolvent/Base
HCl (1N) 36.46Quench~150 mLPrecipitating Agent
Ethyl Acetate 88.11Wash50 mLPurification

Detailed Experimental Protocol

Phase 1: Solubilization & Activation

Critical Step: 3,5-Diaminobenzoic acid is poorly soluble in non-polar solvents (DCM, THF) due to its zwitterionic nature. Do not substitute Pyridine with Triethylamine/DCM unless absolutely necessary, as this often leads to incomplete conversion.

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Argon.
    
  • Dissolution: Add 3,5-Diaminobenzoic acid (1.52 g, 10 mmol) to the flask.

  • Solvent Addition: Add anhydrous Pyridine (20 mL) via syringe. Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Observation: The solid should dissolve completely to form a dark amber solution. If turbidity persists, sonicate for 5 minutes.

  • Cooling: Place the reaction flask in an ice-water bath (

    
    ).
    
Phase 2: Electrophilic Addition
  • Reagent Prep: Weigh Thiophene-2-sulfonyl chloride (4.57 g, 25 mmol) . If the sulfonyl chloride is solid, dissolve it in a minimal amount of DCM (2-3 mL) for easier transfer; if liquid/oil, add neat.

  • Addition: Add the sulfonyl chloride dropwise to the stirring amine solution over 10–15 minutes.

    • Thermodynamics: This reaction is exothermic. Maintain temperature

      
       during addition to prevent sulfonylation of the carboxylic acid (formation of mixed anhydrides).
      
  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 12–16 hours .

    • Monitoring: Check by TLC (System: 10% MeOH in DCM with 1% Acetic Acid). The starting material (polar, stays near baseline) should disappear.

Phase 3: Workup & Isolation

Principle: Pyridine is water-soluble. Acidifying the mixture converts pyridine to pyridinium chloride (water-soluble) and protonates the product's carboxylate, forcing it to precipitate.

  • Quench: Prepare a beaker with 150 mL of 1N HCl mixed with 50g of crushed ice.

  • Precipitation: Slowly pour the reaction mixture into the stirring acidic ice water.

    • Safety: Perform in a fume hood; pyridine fumes will be released.

  • Equilibration: Stir the resulting suspension for 30 minutes to ensure the removal of trapped pyridine. Check pH; it must be ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Filtration: Filter the solid precipitate using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Water (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) – removes Pyridinium salts.
      
    • Cold 1N HCl (

      
      ).
      
    • Hexane (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) – removes unreacted sulfonyl chloride.
      
Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Dissolve in hot Ethanol/Water (9:1) . Allow to cool slowly to RT, then to

    
    .
    
  • Drying: Dry the crystals under high vacuum (

    
    ) at 
    
    
    
    for 6 hours.
  • Yield Expectation: 75–85% (Off-white to pale yellow powder).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white / Pale yellow solidVisual
LC-MS

ESI (Negative Mode)

NMR

10.5-11.0 (s, 2H, NH), 13.0 (br s, 1H, COOH)
DMSO-

Purity

HPLC (254 nm)

Diagnostic NMR Signals (DMSO-


): 
  • Amide Protons: Look for two equivalent singlets (or one broad singlet integrating to 2H) downfield around 10.5–11.0 ppm. Disappearance of this signal upon

    
     shake confirms the sulfonamide NH.
    
  • Thiophene Ring: Distinct multiplets in the aromatic region (7.1 – 8.0 ppm), distinct from the central benzene ring protons.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Incomplete Conversion (Mono-substituted product detected) Check1 Check Reagent Quality (Sulfonyl chlorides hydrolyze) Problem->Check1 Action1 Use fresh reagent or increase eq. to 3.0 Check1->Action1 Problem2 Issue: Product 'Oils Out' during Acid Quench Action2 Decant water, dissolve oil in EtOAc, wash with HCl, dry, and evaporate. Problem2->Action2

Figure 2: Troubleshooting logic for common synthesis issues.

  • Oiling Out: If the product forms a sticky gum instead of a solid upon acidification, it likely contains trapped pyridine or mono-substituted impurities. Extract the gum into Ethyl Acetate, wash rigorously with 1N HCl (to remove pyridine), dry over

    
    , and re-precipitate from minimal Methanol/Ether.
    
  • Color: A pink/reddish hue usually indicates oxidation of the amino-benzoic acid core. Perform the reaction under inert atmosphere (

    
    ) to prevent this.
    

References

  • Rakse, M., et al. (2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 70, 469-476. [2]

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381.

  • Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives.[3] Phosphorus and Sulfur and the Related Elements, 10(3), 333-342.

Sources

Reaction of 3,5-diaminobenzoic acid with thiophene-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Optimization of N,N'-(5-Carboxy-1,3-phenylene)bis(thiophene-2-sulfonamide)

Executive Summary

This guide details the synthetic protocol for reacting 3,5-diaminobenzoic acid with thiophene-2-sulfonyl chloride . This reaction generates a bis-sulfonamide scaffold, a privileged structure in medicinal chemistry known for its utility in Fragment-Based Drug Discovery (FBDD). The resulting compound, 3,5-bis(thiophene-2-sulfonamido)benzoic acid, combines the lipophilic bioisosterism of the thiophene ring with the solubility-enhancing properties of the central benzoic acid core.

Key Applications:

  • Metalloproteinase Inhibition (MMP): Sulfonamide hydroxamates (derived from this acid) are potent MMP inhibitors.

  • Carbonic Anhydrase Inhibitors: Thiophene sulfonamides are classical pharmacophores for glaucoma and diuretic therapy.

  • Cross-linking Agents: The dicarboxylic acid core serves as a rigid linker for proteolysis-targeting chimeras (PROTACs).

Reaction Chemistry & Mechanism

The reaction is a nucleophilic substitution at the sulfur atom (sulfonyl-group transfer). 3,5-diaminobenzoic acid presents a unique challenge: it exists as a zwitterion in neutral media, reducing its solubility in standard organic solvents like dichloromethane (DCM).

The Challenge: The electron-withdrawing carboxyl group (-COOH) at the meta position deactivates the aniline nitrogens, making them less nucleophilic than standard anilines. The Solution: We utilize a Schotten-Baumann approach (biphasic aqueous/organic) or a Pyridine-mediated single-phase method to ensure full deprotonation and solubility.

Reaction Scheme (DOT Visualization)

ReactionScheme Reactant1 3,5-Diaminobenzoic Acid (Zwitterionic Solid) Intermediate Tetrahedral Sulfonyl Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Thiophene-2-sulfonyl chloride (2.2 - 2.5 equiv) Reactant2->Intermediate Base Base (Na2CO3 or Pyridine) Base->Intermediate HCl Scavenging Product 3,5-bis(thiophene-2-sulfonamido) benzoic acid Intermediate->Product -HCl Elimination

Figure 1: Reaction pathway for the bis-sulfonylation of 3,5-diaminobenzoic acid.

Experimental Protocols

Two methods are provided. Method A is preferred for scale-up and green chemistry compliance. Method B is preferred for small-scale library synthesis where water removal is difficult.

Method A: Aqueous/Acetone (Schotten-Baumann)

Best for: 1g to 100g scale, high purity requirements.

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 equiv)[1]

  • Thiophene-2-sulfonyl chloride (2.5 equiv)

  • Sodium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvents: Water / Acetone (1:1 ratio)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, suspend 3,5-diaminobenzoic acid (152.15 mg/mmol) in water (5 mL/mmol). Add solid

    
     (3.0 equiv). Stir until the solution becomes clear (formation of sodium benzoate and free aniline).
    
  • Addition: Dilute the mixture with an equal volume of Acetone. Cool to 0–5°C in an ice bath.

  • Reaction: Dropwise add thiophene-2-sulfonyl chloride (dissolved in minimal acetone) over 15 minutes.

    • Note: The solution may become cloudy as the sulfonyl chloride reacts.

  • Incubation: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by LCMS (Target Mass: ~444 Da).

  • Workup:

    • Evaporate the acetone under reduced pressure (Rotavap).

    • The remaining aqueous solution contains the product as a bis-sodium salt.

    • Acidification: Carefully add 1M HCl until pH ~2. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 50°C.
    
Method B: Anhydrous Pyridine

Best for: Parallel synthesis, moisture-sensitive sulfonyl chlorides.

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 equiv)[1]

  • Thiophene-2-sulfonyl chloride (2.2 equiv)

  • Solvent: Anhydrous Pyridine (acts as solvent and base)

Step-by-Step Protocol:

  • Setup: Place 3,5-diaminobenzoic acid in a vial. Add anhydrous pyridine (5 mL/mmol).

  • Addition: Add thiophene-2-sulfonyl chloride portion-wise at 0°C.

  • Heating: Heat the mixture to 60°C for 12 hours (overnight). The elevated temperature helps overcome the steric deactivation of the aniline.

  • Quenching: Pour the reaction mixture into crushed ice/1M HCl (excess acid is needed to neutralize pyridine).

  • Extraction: Extract the precipitate into Ethyl Acetate (EtOAc). Wash organic layer with Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from MeOH/Water if necessary.
    

Analytical Data & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDarkening indicates oxidation of unreacted aniline.
LCMS (ESI-) [M-H]- = 443.0Negative mode is more sensitive for sulfonamides.
1H NMR

10.5-11.0 (s, 2H, SO2NH)
Disappearance of broad aniline NH2 signal (

5-6).
Yield Method A: 85-95% Method B: 70-80%Method A avoids pyridine salt contamination.
Troubleshooting Guide
  • Problem: Mono-substitution observed.

    • Cause: Insufficient sulfonyl chloride or hydrolysis of the reagent.

    • Fix: Increase sulfonyl chloride to 3.0 equiv. Ensure acetone is fresh (dry).[2]

  • Problem: Product does not precipitate upon acidification.

    • Cause: The sulfonamide might be slightly amphoteric or trapped in a "oiling out" phase.

    • Fix: Extract the acidic aqueous phase with Ethyl Acetate/THF (3:1). The THF helps solubilize the polar di-acid.

Workflow Visualization

Workflow Start Start: 3,5-Diaminobenzoic Acid Dissolve Dissolve in Water + Na2CO3 (pH > 9) Start->Dissolve AddSolvent Add Acetone (1:1 v/v) Dissolve->AddSolvent React Add Thiophene-2-sulfonyl chloride (0°C -> RT, 4h) AddSolvent->React Check LCMS Check (Complete Conversion?) React->Check Check->React No (Add more reagent) Evap Evaporate Acetone Check->Evap Yes Acidify Acidify with 1M HCl to pH 2 (Precipitation) Evap->Acidify Filter Filter & Wash (H2O) Acidify->Filter Dry Dry Vacuum Oven 50°C Filter->Dry Final Final Product >95% Purity Dry->Final

Figure 2: Operational workflow for Method A (Schotten-Baumann).

References

  • Chemical Reactivity of 3,5-Diaminobenzoic Acid

    • Source: Sigma-Aldrich Product Specific
    • URL:

  • General Protocol for Sulfonamide Synthesis (Schotten-Baumann): Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman), Section 9. Context: Standard aqueous base protocols for arylsulfonyl chlorides.
  • Thiophene Sulfonamide Bioactivity: Source: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Context: Validates the thiophene-sulfonamide pharmacophore.
  • Commercial Availability of Mono-Sulfonamide Analog

    • Source: Santa Cruz Biotechnology.[3]

    • URL:

Sources

Application Note: Solubility Profiling and Handling of Bis-Sulfonamido Benzoic Acids in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bis-sulfonamido benzoic acids represent a specialized class of pharmacophores often utilized as protein-protein interaction inhibitors (e.g., FSH antagonists) and supramolecular building blocks. While their aromatic backbones drive potency, they present significant solubility challenges. This guide details the physicochemical basis of their dissolution in Dimethyl Sulfoxide (DMSO), provides a validated protocol for stock solution preparation, and outlines strategies to prevent compound precipitation ("crashing out") during aqueous dilution in biological assays.

Chemical Basis of Solubility

To master the handling of bis-sulfonamido benzoic acids, one must understand the competition between intermolecular forces (crystal lattice energy) and solvation energy .

Structural Challenges
  • The "Bis" Effect (Supramolecular Aggregation): Unlike simple sulfonamides, bis-sulfonamido motifs act as dual hydrogen-bond donors/acceptors. In the solid state, these form robust intermolecular networks (dimers or polymer-like chains) that resist dissolution.

  • The Benzoic Acid Moiety: Provides a pH-dependent solubility switch. In its protonated form (

    
    ), it contributes to lattice stability via dimerization.
    
  • Hydrophobic Core: The aromatic scaffold (often stilbene or biphenyl) requires significant solvent cavitation energy to dissolve.

Why DMSO Works

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a powerful hydrogen-bond acceptor (the sulfonyl oxygen).
  • Mechanism: DMSO molecules disrupt the solute's intermolecular H-bonds. The DMSO oxygen accepts protons from the sulfonamide (

    
    ) and carboxylic acid (
    
    
    
    ) groups, effectively "wrapping" the molecule and shielding the hydrophobic core.
The Aqueous "Crash-Out" Risk

When a DMSO stock is diluted into aqueous buffer (e.g., PBS):

  • Solvation Shell Stripping: Water molecules aggressively hydrate the DMSO, stripping the protective DMSO shell from the drug.

  • Re-aggregation: The exposed hydrophobic cores and H-bond donors immediately seek each other to minimize energy, leading to rapid precipitation, often undetectable by the naked eye but catastrophic for assay reproducibility.

Visualization: Solvation vs. Precipitation Dynamics

The following diagram illustrates the molecular behavior of bis-sulfonamido benzoic acids during solubilization and subsequent aqueous dilution.

SolubilityDynamics cluster_solid Solid State (Crystal Lattice) cluster_dmso DMSO Stock Solution cluster_aqueous Aqueous Dilution (Assay Buffer) Solid Aggregated Network (Intermolecular H-Bonds) Solvated Solvated Monomers (DMSO shields H-donors) Solid->Solvated + DMSO (H-bond disruption) Precipitate Precipitate/Aggregate (Hydrophobic Collapse) Solvated->Precipitate + Water (Neutral pH) (Shell Stripping) Soluble Stable Solution (Ionized Form) Solvated->Soluble + Buffer (pH > pKa) (Ionization) Note1 Critical Step: Maintain Anhydrous Conditions Note1->Solvated

Figure 1: Mechanism of dissolution and precipitation. DMSO effectively breaks the intermolecular network (blue), but aqueous dilution risks re-aggregation (red) unless ionization is promoted (green).

Validated Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (10 mM - 50 mM)

Objective: Create a stable, anhydrous stock solution for long-term storage.

Materials:

  • Bis-sulfonamido benzoic acid (Solid)

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves)

  • Amber glass vials (borosilicate) with PTFE-lined caps

  • Argon or Nitrogen gas line

Procedure:

  • Weighing: Weigh the compound into the amber vial. Note: Do not weigh <2 mg to avoid static error.

  • Solvent Addition: Calculate the volume of DMSO required for the target concentration. Add DMSO slowly down the side of the vial.

    • Tip: If the compound is fluffy/electrostatic, add 50% of the volume, vortex, then add the remainder to wash down the sides.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold against a light source.[1] If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

    • Caution: Do not exceed 40°C to prevent thermal degradation of the sulfonamide bond.

  • Inert Gas Overlay: Gently blow a stream of Argon/Nitrogen over the liquid surface for 5 seconds to displace humid air.

  • Sealing & Storage: Cap tightly. Store at -20°C.

    • Shelf Life: Typically 6 months. Discard if color changes (oxidation) or visible precipitate forms upon thawing.

Protocol B: Kinetic Solubility Assessment (The "Crash-Out" Test)

Objective: Determine the maximum safe concentration in your specific assay buffer before precipitation occurs.

Materials:

  • 10 mM DMSO Stock from Protocol A[2][3]

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear UV-transparent microplate

  • Plate reader (Absorbance at 620 nm)

Procedure:

  • Preparation: Prepare a serial dilution of the compound in 100% DMSO first (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the microplate (Final DMSO = 1%).

  • Incubation: Shake the plate at 500 rpm for 2 hours at Room Temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis:

    • Baseline: Buffer + DMSO only.

    • Threshold: Any well with

      
       indicates precipitation.
      

Data Output Example:

DMSO Stock Conc.[1][3][4]Final Assay Conc.OD620 (Turbidity)Status
10 mM100 µM0.450Precipitated
5 mM50 µM0.120Risk
1 mM10 µM0.035Soluble
0.1 mM1 µM0.032Soluble

Critical Troubleshooting & Optimization

The Hygroscopicity Trap

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight within 24 hours if left open.

  • Symptom: Your 10 mM stock was clear yesterday but looks cloudy today.

  • Cause: Absorbed water has reduced the solvent power of DMSO, causing the hydrophobic bis-sulfonamide to crystallize.

  • Fix: Use single-use aliquots. Never return a thawed aliquot to the freezer.

pH Control is Solubilization

The benzoic acid moiety (


) is your solubility toggle.
  • In DMSO: The protonation state is less relevant.

  • In Aqueous Buffer: You must ensure the final pH is > 1 unit above the pKa (i.e., pH > 5.5).

  • Risk: If your assay buffer is acidic (pH < 5), the compound will protonate, become neutral, and likely precipitate.

  • Recommendation: Use buffered systems (PBS, HEPES) at pH 7.4 to ensure the carboxylate anion (

    
    ) is formed, which aids solubility.
    
Freeze-Thaw Cycles

Bis-sulfonamido compounds can form "seeds" (micro-crystals) during freezing.

  • Protocol: Upon thawing, always vortex and inspect. If in doubt, warm to 37°C for 5 minutes to re-dissolve any seeds.

Workflow Diagram: From Powder to Assay

Workflow Start Solid Compound (Bis-sulfonamido benzoic acid) Weigh Weigh & Add Anhydrous DMSO (Target: 10-50 mM) Start->Weigh Dissolve Vortex & Sonicate (37°C) Check for clarity Weigh->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC Store Aliquot & Store -20°C (Argon Overlay) QC->Store Yes Fail Sonicate longer or Lower Concentration QC->Fail No Dilute Dilute in DMSO first (Serial Dilution) Store->Dilute Day of Assay Assay Add to Assay Buffer (Keep DMSO < 1%) Dilute->Assay Fail->Dissolve

Figure 2: Standard Operating Procedure (SOP) for handling bis-sulfonamido benzoic acids.

References

  • Gaylord Chemical Company. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[5][6] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Link

  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate Protocol. Merck KGaA. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

Sources

Application Note: Preparation of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid Stock Solutions

[1]

Abstract

The reproducibility of biochemical assays hinges on the precise preparation of compound stock solutions. 3,5-Bis(thiophene-2-sulfonamido)benzoic acid is a dicarboxylic/disulfonimide analog exhibiting poor aqueous solubility in its protonated form.[1] This protocol details the preparation of high-stability stock solutions in Dimethyl Sulfoxide (DMSO), storage parameters to prevent hydrolytic degradation, and specific dilution strategies to avoid "crash-out" precipitation in aqueous assay buffers.[1]

Physicochemical Profile & Solubility Logic

Understanding the chemical nature of this compound is the first step to successful handling. The molecule features a central benzoic acid core flanked by two thiophene-sulfonamide moieties.[1]

PropertyValue / CharacteristicImplication for Handling
Formula C₁₅H₁₂N₂O₆S₄High sulfur content; prone to oxidation if mishandled.[1]
MW 444.53 g/mol Use this exact value for Molarity calculations.[1]
pKa (Acid) ~4.0 (Carboxylic acid)Soluble in aqueous buffers only when pH > 5.[1]5.
pKa (Sulfonamide) ~10.0 (Weakly acidic NH)Secondary deprotonation occurs at high pH.[1]
LogP ~2.5 - 3.0 (Estimated)Lipophilic; requires organic co-solvent (DMSO).[1]
Solubility (Water) Negligible (< 10 µM)Do not attempt to dissolve directly in water/media.[1]
Solubility (DMSO) High (> 50 mM)Ideal solvent for primary stock.[1]
Mechanistic Insight: The "Crash-Out" Risk

This compound behaves as a weak acid.[1] In 100% DMSO, it exists in a solvated, uncharged (or partially associated) state. Upon rapid dilution into acidic aqueous media (pH < 5), the carboxylic acid protonates, drastically reducing solubility and causing micro-precipitation. Solution: Ensure assay buffers are buffered to pH 7.4 (physiological) to maintain the carboxylate anion form (

1

Protocol 1: Preparation of 10 mM Primary Stock (DMSO)

Objective: Create a stable, high-concentration master stock. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood.

Materials
  • 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (Solid powder)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (biotech grade)[1]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1]

  • Analytical balance (0.01 mg precision recommended)[1]

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh approximately 4.45 mg of powder into a tared amber glass vial.

    • Note: Record the exact mass (e.g., 4.52 mg).

  • Calculation: Calculate the required volume of DMSO to achieve exactly 10 mM.

    
    [1]
    
    • Example: If mass = 4.52 mg:

      
      [1]
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. Sonicate in a water bath at room temperature for 5 minutes if any visible particles remain.

    • Validation: Hold the vial up to a light source. The solution should be perfectly clear and free of turbidity.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C .

    • Stability:[1][2] Stable for >6 months at -20°C if kept dry.[1]

Protocol 2: Preparation of Working Solutions (Aqueous)

Objective: Dilute the stock for biological assays (e.g., IC50 determination) without precipitation. Critical Rule: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays, or < 5% for enzymatic assays depending on enzyme tolerance.

The "Intermediate Dilution" Method

Directly adding 1 µL of 10 mM stock to 1 mL of buffer can sometimes cause local precipitation at the injection site. Use an intermediate step.

  • Thaw: Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.[1]

  • Intermediate Stock (100 µM):

    • Prepare a 100x working solution.

    • Mix 10 µL of 10 mM Stock + 990 µL of Assay Buffer (pH 7.4).

    • Observation: If the solution turns cloudy, the pH is likely too low or the concentration is too high for the buffer capacity.

    • Fix: If cloudy, try an intermediate dilution in 10% DMSO / 90% Buffer first.[1]

  • Final Assay Concentration (e.g., 1 µM):

    • Add 10 µL of the Intermediate Stock (100 µM) to 990 µL of Assay Media/Buffer.[1]

    • Final DMSO concentration: 0.01% (Negligible).[1]

Visualized Workflow (Graphviz)[1]

The following diagram illustrates the critical decision pathways for solubility and storage.

StockPrepSolidSolid Compound(Store Desiccated)WeighWeighing(Precision Balance)Solid->WeighDMSO_AddAdd Anhydrous DMSO(Target 10 mM)Weigh->DMSO_AddSonicateVortex & Sonicate(Ensure Dissolution)DMSO_Add->SonicateQC_CheckVisual Inspection(Clear Solution?)Sonicate->QC_CheckQC_Check->SonicateFail (Particles)StorageAliquot & Store(-20°C, Dark)QC_Check->StoragePassDilutionAqueous Dilution(Buffer pH > 7.0)Storage->DilutionThawPrecipPRECIPITATION RISK(Cloudy?)Dilution->PrecipPrecip->DilutionYes (Increase DMSO/pH)SuccessAssay Ready(Clear, pH 7.4)Precip->SuccessNo

Figure 1: Decision tree for the preparation and validation of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid stocks.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness in DMSO Stock Moisture contamination or impure DMSO.[1]Use fresh anhydrous DMSO.[1] Warm gently to 37°C.
Precipitation in Media pH too low (< 5.[1]0) or concentration too high.[1]Adjust buffer pH to 7.[1]4. Use intermediate dilution step.[1]
Yellowing over time Oxidation of thiophene moiety.[1]Discard. Ensure storage is air-tight and at -20°C.
Self-Validating System

To ensure your stock is active and accurate:

  • UV-Vis Check: Dilute to 50 µM in buffer. Measure Absorbance at 280-300 nm (characteristic of benzoic/thiophene systems).[1] Consistent OD indicates stability.[1]

  • Standard Control: Always run a known PTP1B inhibitor (e.g., Ursolic Acid or Sodium Orthovanadate) alongside your compound to validate the assay sensitivity.[1]

References

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today. Link

  • PubChem Compound Summary. (2023). 3,5-Bis(thiophene-2-sulfonamido)benzoic acid derivatives. National Center for Biotechnology Information.[1] Link

  • Santa Cruz Biotechnology. (2023).[1] Product Data: 3-(thiophene-2-sulfonamido)benzoic acid.[1][3] Link

  • Combs, A. P. (2010).[1] Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry. Link

(Note: While the specific CAS for the bis-substituted acid is less common in public databases than the mono-substituted, the handling protocols are derived from standard operating procedures for thiophene-sulfonamide PTP1B inhibitors described in references 1 and 4.)[1]

Application Note: Characterization and Protocol Optimization for 3,5-Bis(thiophene-2-sulfonamido)benzoic Acid as a PTP1B Inhibitor Mimetic

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes (T2D) and obesity due to its role as a negative regulator of insulin and leptin signaling.[1][2][3][4] However, the development of PTP1B inhibitors has been historically challenged by the highly charged nature of the active site, which typically requires negatively charged phosphate mimetics that suffer from poor cellular permeability.[2]

3,5-Bis(thiophene-2-sulfonamido)benzoic acid represents a strategic class of small-molecule inhibitors designed to overcome these barriers. As a phosphotyrosine (pTyr) mimetic , the benzoic acid moiety engages the positively charged active site (specifically the P-loop arginine residues), while the lipophilic thiophene-sulfonamide "wings" exploit the hydrophobic pockets (secondary aryl phosphate binding sites) to enhance affinity and selectivity.

This Application Note provides a comprehensive technical guide for researchers to characterize this compound, focusing on kinetic validation, selectivity profiling against the highly homologous T-cell Protein Tyrosine Phosphatase (TCPTP), and cellular efficacy.

Mechanism of Action & Signaling Pathway

PTP1B functions by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), thereby terminating the insulin signal.[2] Inhibition of PTP1B prolongs the phosphorylation state of these proteins, enhancing glucose uptake and insulin sensitivity.[5]

Structural Basis of Inhibition[6][7][8][9]
  • Primary Interaction: The carboxylic acid of the benzoate core mimics the phosphate group of the natural substrate (pTyr), forming salt bridges with Arg221 in the PTP1B catalytic loop.

  • Secondary Interaction: The sulfonamide linkers and thiophene rings engage the "Site B" region (residues including Arg24 and Arg254 ), providing critical selectivity over other phosphatases.

Pathway Visualization

The following diagram illustrates the intervention point of the inhibitor within the insulin signaling cascade.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates PTP1B PTP1B Enzyme (Negative Regulator) IR->PTP1B Substrate for PI3K PI3K IRS->PI3K IRS->PTP1B Substrate for Akt Akt (PKB) PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor 3,5-Bis(thiophene-2-sulfonamido) benzoic acid Inhibitor->PTP1B Inhibits (Ki < 5 µM)

Caption: Schematic of Insulin Signaling. PTP1B acts as a brake on the pathway by dephosphorylating IR/IRS.[5][6] The inhibitor releases this brake, amplifying the signal.

Protocol 1: In Vitro Enzyme Kinetic Assay (pNPP)

The gold standard for evaluating PTP1B inhibition is the colorimetric para-Nitrophenyl Phosphate (pNPP) hydrolysis assay. This protocol is optimized to prevent false positives caused by oxidation or aggregation.

Materials
  • Enzyme: Recombinant Human PTP1B (catalytic domain, residues 1-322).

  • Substrate: pNPP (Sigma-Aldrich).[7]

  • Inhibitor: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (Dissolved in DMSO; Stock 10 mM).

  • Control: Sodium Orthovanadate (

    
    ) as a pan-phosphatase inhibitor.
    
Reaction Buffer (Critical)

PTP1B contains an essential active-site cysteine (Cys215) that is highly susceptible to oxidation. Reducing agents are mandatory.

  • 50 mM HEPES (pH 7.2)

  • 100 mM NaCl (Ionic strength mimics physiological conditions)

  • 1 mM EDTA (Chelates metal ions that might inhibit the enzyme)

  • 2 mM DTT (Freshly added; prevents Cys215 oxidation)

  • 0.05% NP-40 (Prevents promiscuous aggregation of the inhibitor)

Step-by-Step Procedure
  • Preparation: Dilute PTP1B enzyme to 2 nM (final assay concentration) in Reaction Buffer. Keep on ice.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid solvent effects.

  • Pre-Incubation:

    • Add 45 µL of Diluted Enzyme to 96-well plate.

    • Add 5 µL of Inhibitor (various concentrations).

    • Crucial: Incubate for 10–15 minutes at 37°C. This allows the inhibitor to reach equilibrium with the active site.

  • Reaction Initiation: Add 50 µL of pNPP substrate (Final concentration equal to

    
    , typically 2–4 mM).
    
  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes at 37°C.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine 
    
    
    
    .[8]

Protocol 2: Selectivity Profiling (TCPTP)

A major challenge for benzoic acid-based inhibitors is distinguishing between PTP1B and TCPTP (T-cell protein tyrosine phosphatase), which share ~86% sequence identity in the catalytic domain.[5]

Comparative Assay Setup

To validate the utility of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid, you must run a side-by-side comparison.

ParameterPTP1B AssayTCPTP AssayNotes
Enzyme Source Human Rec.[1] PTP1B (1-322)Human Rec. TCPTP (Catalytic Domain)Ensure equal unit activity (U/mL)
Buffer pH 7.27.2Identical conditions required
Substrate pNPP (at

of PTP1B)
pNPP (at

of TCPTP)

may differ slightly
Target Selectivity Reference>5-fold higher

High quality leads show >10x selectivity

Interpretation: If the


 for TCPTP is within 2-fold of PTP1B, the compound is considered non-selective and may carry risks of immune modulation side effects (as TCPTP regulates T-cell activation).

Protocol 3: Cellular Efficacy (Western Blot)

Demonstrating that the compound can cross the cell membrane and inhibit PTP1B in a biological context is the final validation step.

Cell Model
  • HepG2 (Human Liver Carcinoma): High expression of Insulin Receptor and PTP1B.

  • L6 Myotubes: Excellent for glucose uptake studies.

Workflow
  • Starvation: Serum-starve HepG2 cells for 16 hours (DMEM + 0.1% BSA) to reduce basal phosphorylation.

  • Treatment: Treat cells with inhibitor (10 µM, 50 µM, 100 µM) for 1 hour.

  • Stimulation: Stimulate with Insulin (10 nM) for exactly 5 minutes.

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

  • Detection: Perform Western Blot.

    • Primary Target: Phospho-Akt (Ser473) or Phospho-IR (Tyr1150/1151).

    • Loading Control: Total Akt or

      
      -Actin.
      
Experimental Workflow Diagram

AssayWorkflow cluster_0 In Vitro Screening cluster_1 Cellular Validation Prep Buffer Prep (DTT + NP-40) Incubate Enzyme + Inhibitor (15 min @ 37°C) Prep->Incubate Read Add pNPP -> Read OD405 Incubate->Read Starve Serum Starve HepG2 Cells Read->Starve If IC50 < 10µM Treat Inhibitor Treatment (1 hr) Starve->Treat Stim Insulin Pulse (5 min) Treat->Stim Blot Western Blot (p-Akt / p-IR) Stim->Blot

Caption: Integrated workflow moving from biochemical screening to cellular validation.

Data Analysis & Expected Results

When characterizing 3,5-Bis(thiophene-2-sulfonamido)benzoic acid, typical results for a successful mimetic should align with the following parameters:

MetricExpected ValueSignificance

(PTP1B)
0.5 – 5.0 µMIndicates potent active site binding.
Mode of Inhibition CompetitiveLineweaver-Burk plot should show intersecting lines on the Y-axis (

unchanged,

increases).
Selectivity (vs TCPTP) > 5-foldEssential to avoid T-cell related toxicity.
Cellular Activity Increased p-AktConfirmation of membrane permeability and intracellular target engagement.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16535-16542. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • Wan, Z. K., et al. (2007).[9] Probing acid replacements of thiophene PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2913-2920.[9] Link

  • Tamrakar, A. K., et al. (2014). Pharmacological evaluation of PTP1B inhibitors: Current status and future scope. Current Pharmaceutical Design, 20(14). Link

  • Wiesmann, C., et al. (2004).[10] Allosteric inhibition of protein tyrosine phosphatase 1B.[1][2][3][5][6][11] Nature Structural & Molecular Biology, 11, 730–737. Link

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization for 3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Ticket ID: #SOL-35BTS-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profiling

User Query: "I am experiencing precipitation when diluting my DMSO stock of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid into aqueous media. How can I achieve a stable concentration >1 mg/mL for biological assays?"

Scientist’s Analysis: This molecule presents a classic "brick dust" profile common in fragment-based drug discovery.[1] Its poor aqueous solubility stems from a "perfect storm" of structural features:

  • High Lipophilicity (LogP > 3): Two thiophene rings and a phenyl core create a large hydrophobic surface area.[1]

  • Strong Crystal Lattice: The two sulfonamide moieties (

    
    ) and the carboxylic acid (
    
    
    
    ) act as both hydrogen bond donors and acceptors, creating a rigid, high-melting-point crystal lattice that resists dissolution.[1]
  • Planarity: The symmetry of the 3,5-substitution allows for tight

    
    -
    
    
    
    stacking.[1]

The Solution: You must disrupt the crystal lattice using ionization (salt formation) or complexation . Simple dilution from DMSO is failing because the "antisolvent" effect of water forces the molecule back into its lowest energy state: the crystal.

Troubleshooting Guide (FAQ)
Q1: Why does my compound precipitate immediately upon adding water to the DMSO stock?

A: You are encountering the "Parachute and Crash" effect.

  • The Mechanism: DMSO solvates the hydrophobic thiophene rings. When you add water, the solvent power drops exponentially. The molecule is hydrophobic but also possesses a carboxylic acid (pKa ~3.5–4.0). In unbuffered water (pH ~5–6), the molecule is only partially ionized. The neutral species has negligible solubility (likely <10 µg/mL) and precipitates.

  • The Fix: Never dilute into pure water. Dilute into a buffered system at pH 7.4 or higher to ensure the carboxylic acid is fully deprotonated (

    
    ).
    
Q2: I tried PBS (pH 7.4), but it still precipitates over time. Why?

A: This is the Common Ion Effect .

  • The Mechanism: PBS contains high concentrations of Sodium (

    
    ) and Potassium (
    
    
    
    ). If your molecule forms a sodium salt with low solubility (
    
    
    ), the high background
    
    
    in PBS forces the equilibrium back toward the solid precipitate.
  • The Fix: Switch to a Meglumine (N-methylglucamine) or Tris buffer system.[1] These bulky organic counter-ions prevent the tight crystal packing that sodium allows.

Q3: Which functional group should I target for salt formation?

A: Target the Benzoic Acid moiety.

  • Carboxylic Acid (pKa ~3.8): This is your primary handle.[1] Deprotonating this yields a mono-anionic species which is significantly more soluble.[1]

  • Sulfonamides (pKa ~9.5–10.5): While these can be deprotonated, doing so requires a pH > 10, which is incompatible with most biological assays and can cause chemical hydrolysis. Focus solely on the carboxylate.

Experimental Protocols
Protocol A: The "Golden Standard" Meglumine Salt Formulation

Recommended for in vivo studies or high-concentration assays.[1]

Rationale: Meglumine is an amino-sugar derived from glucose.[1] It is a proven counter-ion for enhancing the solubility of acidic sulfonamides and benzoic acid derivatives (e.g., Meloxicam, Telmisartan) [1, 6]. Its large steric bulk disrupts crystal packing.[1]

Materials:

  • Compound: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (Free Acid)[1]

  • Meglumine (CAS: 6284-40-8)[1]

  • Solvent: Methanol or Ethanol (anhydrous)[1]

Step-by-Step:

  • Stoichiometry: Calculate a 1:1.05 molar ratio of Meglumine to your Compound. (The slight excess ensures full neutralization).

  • Dissolution: Dissolve the Free Acid in a minimum volume of warm Ethanol (40°C).

  • Addition: Dissolve the calculated Meglumine in a separate small volume of Ethanol/Water (90:10). Add this dropwise to the drug solution while stirring.

  • Reaction: Stir for 30 minutes. The solution should remain clear.

  • Isolation: Evaporate the solvent (Rotavap) or freeze-dry to obtain the Meglumine Salt .[1]

  • Reconstitution: This salt should now dissolve directly in water or saline at >5 mg/mL.[1]

Protocol B: Cyclodextrin Complexation (In Situ)

Recommended for cellular assays where DMSO must be minimized.[1]

Rationale: The thiophene rings are ideal guests for the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] This shields the lipophilic wings from water [2, 4].

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.[1]
    
  • Weigh your compound (Free Acid).[1]

  • Add the CD solution to the powder.

  • Critical Step: Adjust pH to 8.0 using 1N NaOH. The combination of ionization (pH) and complexation (CD) works synergistically.

  • Sonicate for 30 minutes.

  • Readjust pH to 7.4 using 0.1N HCl carefully (if needed for assay).

  • Filter through a 0.22 µm PVDF filter.[1]

Decision Logic & Workflows
Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation strategy based on your target concentration.

SolubilityTree Start Start: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid Target Target Concentration? Start->Target Low < 10 µM (Cell Assay) Target->Low High > 1 mg/mL (In Vivo/Stock) Target->High DMSO Use DMSO Stock (10mM) Dilute into Media < 0.5% v/v Low->DMSO Ionizable Is pH > pKa (approx 4.0)? High->Ionizable CheckpH Check Media pH Ionizable->CheckpH No (Acidic Media) SaltScreen Perform Salt Screen (Target: Carboxylate) Ionizable->SaltScreen Yes (Standard) Meglumine Select Meglumine or TRIS (Avoid Sodium/Potassium) SaltScreen->Meglumine Complex Add 20% HP-beta-CD (Co-complexation) Meglumine->Complex If still insoluble

Caption: Decision matrix for selecting the appropriate solubilization strategy based on required concentration and assay conditions.

Figure 2: The "Common Ion" Trap

Visualizing why standard buffers often fail with this molecule.

CommonIon cluster_0 Scenario A: PBS Buffer (Fail) cluster_1 Scenario B: Meglumine/Tris (Success) DrugNa Drug-Na Salt PBS PBS (High Na+) DrugNa->PBS Dissolve Precip Precipitation (Equilibrium Shift) PBS->Precip Common Ion Effect DrugMeg Drug-Meglumine Water Water/Media DrugMeg->Water Soluble Stable Solution (Steric Hinderance) Water->Soluble No Common Ion

Caption: Comparison of salt stability. High sodium background in PBS can force sodium salts of the drug to precipitate, whereas bulky organic cations (Meglumine) resist this effect.

Comparative Data Table
ParameterFree AcidSodium SaltMeglumine Salt
Molecular State Neutral / ProtonatedAnionic (

)
Anionic (

)
Counter-ion



(Bulky Amine)
Aqueous Solubility (pH 7) < 0.01 mg/mL (Est.)~1–5 mg/mL> 10 mg/mL
Risk Factor High (Precipitation)Medium (Common Ion Effect)Low (High Stability)
Best Use Case DMSO Stock OnlySimple BuffersHigh Dose / In Vivo

*Solubility values are estimated based on structure-activity relationships of similar sulfonamido-benzoates [1, 7].[1]

References
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Perlovich, G. L., et al. (2013).[1] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences, 48(4-5), 748-756.[1]

  • Zoppi, A., et al. (2010).[1] Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[1][5] Journal of Pharmaceutical Sciences, 99(7), 3166-3176.[1]

  • PubChem. (2024).[1][6] 3,5-Bis(tritylthio)benzoic acid (Structural Analog).[1] National Library of Medicine.[1]

  • Telmisartan Meglumine Salt Data. (2018). In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability.[1][3] Molecular Pharmaceutics.

  • Thiobenzoic Acid Data. (2024). Acidity and pKa properties of thio-derivatives. Wikipedia / Chemical Data Collections.[1]

Sources

Technical Support Center: pH Adjustment for Dissolving Sulfonamido Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for handling sulfonamido benzoic acids. This document is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this specific class of compounds. Sulfonamido benzoic acids possess a dual acidic nature, containing both a carboxylic acid and a sulfonamide functional group. This unique structure requires a nuanced approach to pH modification for successful dissolution. This guide provides in-depth, field-proven insights, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve current solubility issues but also to proactively design robust experimental protocols.

Part 1: Fundamental Principles - The Science of Dissolution

Understanding the "why" is critical. The limited aqueous solubility of neutral sulfonamido benzoic acids stems from their predominantly non-polar aromatic structures. However, the presence of two distinct acidic protons—one on the carboxylic acid and one on the sulfonamide—provides a powerful handle for enhancing solubility through pH adjustment.

The process is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ionization state of a molecule.[1] When the pH of the solution is raised above a functional group's pKa, that group deprotonates to form a charged, and typically much more water-soluble, salt.[2][3]

For a sulfonamido benzoic acid, this is a two-step process:

  • First Deprotonation (Carboxylic Acid): The carboxylic acid group is the stronger acid, with a pKa typically around 4.2.[4][5] As the pH rises above ~4, this group loses its proton.

  • Second Deprotonation (Sulfonamide): The sulfonamide proton is less acidic, with a pKa generally in the range of 9-10.[6][7] A much higher pH is required to remove this second proton.

To achieve maximum solubility, the pH must be raised sufficiently to deprotonate both acidic sites, forming a soluble divalent anion. A general rule of thumb for ensuring complete ionization and stable salt formation is to adjust the pH to at least two units above the pKa of the functional group you are targeting.[8]

Visualizing the pH-Dependent Ionization

The diagram below illustrates the stepwise deprotonation of a representative sulfonamido benzoic acid as the environmental pH increases.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 6-8) cluster_high_ph High pH (e.g., pH > 11) Neutral Neutral Form (Poorly Soluble) Monoanion Monoanion (Carboxylate) (More Soluble) Neutral->Monoanion  pH > pKa1 (Carboxylic Acid) Dianion Dianion (Carboxylate & Sulfonamidate) (Highly Soluble) Monoanion->Dianion  pH > pKa2 (Sulfonamide)

Caption: pH-dependent ionization states of a sulfonamido benzoic acid.

Key Physicochemical Data

The pKa values are critical for determining the target pH for dissolution. While experimental values for your specific molecule are ideal, the following table provides typical ranges.

Functional GroupTypical pKa RangeRationale for Solubility
Benzoic Acid4.0 - 4.5[5][9]Becomes ionized to the carboxylate anion at pH > ~4.2.
Sulfonamide9.0 - 10.5[7][10]Becomes ionized to the sulfonamidate anion at pH > ~9.5.

Part 2: Frequently Asked Questions (FAQs)

Q1: My sulfonamido benzoic acid won't dissolve in water or my neutral buffer (e.g., PBS pH 7.4). Why?

A1: This is expected behavior. In neutral water or buffers, the carboxylic acid group may be partially or fully deprotonated, but the sulfonamide group remains protonated and largely unionized.[11] The overall molecule has not reached its maximum state of ionization and, therefore, its maximum aqueous solubility. Complete dissolution requires adjusting the pH high enough to deprotonate both acidic functional groups.

Q2: What is the ideal target pH to fully dissolve my compound?

A2: To ensure both the carboxylic acid and the less acidic sulfonamide groups are fully deprotonated, you should aim for a pH that is at least 1.5 to 2 units higher than the sulfonamide pKa. For most sulfonamido benzoic acids, this means targeting a pH of 11.0 or greater . This ensures the formation of the highly soluble divalent anion.[8]

Q3: Which base should I use to adjust the pH? (e.g., NaOH vs. KOH vs. TRIS)

A3: The choice of base is critical as the resulting counterion forms a salt with your compound, which can influence the final properties of the solution.[12][13]

  • Sodium Hydroxide (NaOH): This is the most common and recommended choice for initial trials. Sodium salts of acidic drugs are frequently used in pharmaceutical formulations due to their high solubility and the physiological abundance of the sodium ion.[3][14] Use a standardized solution (e.g., 0.1 M or 1 M) for accurate additions.

  • Potassium Hydroxide (KOH): Similar to NaOH, KOH is a strong base that is also a good choice. Potassium salts are generally very soluble.

  • Ammonium Hydroxide (NH₄OH): This is a weaker base and is generally not recommended . It may not be able to achieve and maintain the high pH needed for complete dissolution.

  • Organic Bases (e.g., TRIS, TEA): These are generally avoided for initial dissolution unless required for a specific formulation. They are much weaker bases and will likely not achieve the target pH. Furthermore, they can introduce variability and potential interactions in biological assays.

Q4: I added base and my compound dissolved, but then a precipitate formed. What happened?

A4: This phenomenon, known as "crashing out," can occur for several reasons:

  • Insufficient pH: You may not have added enough base to raise the pH sufficiently above the sulfonamide pKa. The solution is unstable and the compound precipitates back into a less-soluble form.

  • Buffer Interaction: If you are dissolving the compound directly into a buffer (especially phosphate buffers), you can form insoluble divalent metal salts. For example, if your buffer contains calcium or magnesium ions, they can bridge two molecules of your deprotonated compound, causing precipitation. It is always recommended to prepare a concentrated stock solution in a simple alkaline solution (e.g., water + NaOH) first.[15]

  • Exceeding Solubility Limit: Even in its salt form, the compound has a finite solubility. If you are trying to make an extremely concentrated solution, you may have exceeded this limit.

Part 3: Experimental Protocol - Preparing a 10 mM Stock Solution

This protocol provides a reliable, step-by-step method for solubilizing a model sulfonamido benzoic acid.

Objective: To prepare a 10 mM aqueous stock solution of "Sulfonamide-X" (MW = 350.0 g/mol ) by pH-adjusted dissolution.

Materials:

  • Sulfonamido benzoic acid ("Sulfonamide-X")

  • Deionized Water (or WFI)

  • Standardized 1.0 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Methodology:

  • Weigh the Compound: Accurately weigh 35.0 mg of Sulfonamide-X (for 10 mL of a 10 mM solution).

  • Initial Slurry: Add the powder to a 10 mL volumetric flask containing approximately 8 mL of deionized water. Add a small stir bar. The compound will not dissolve at this stage and will form a slurry.

  • Initial pH Adjustment: While stirring, begin adding 1.0 M NaOH dropwise. Use a calibrated pH meter to monitor the pH of the suspension.

  • Observe Dissolution: As the pH increases past ~9-10, you should observe the solid beginning to dissolve.

  • Target pH & Final Dissolution: Continue adding NaOH dropwise until the solid is completely dissolved and the solution is clear. The final target pH should be ≥11.0 . A clear, particle-free solution indicates successful dissolution.[16]

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, remove the pH probe, rinsing any adhered liquid back into the flask. Carefully add deionized water to bring the final volume to the 10 mL mark.

  • Filtration (Optional but Recommended): For biological applications, filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any trace particulates.

  • Storage: Store the stock solution in appropriate aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Part 4: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the dissolution process.

G cluster_start Initial State cluster_q1 Action 1: pH Adjustment cluster_q2 Verification 1 cluster_q3 Observation cluster_solutions Solutions & Outcomes Start Compound is not dissolving in aqueous media. Q1 Have you added a strong base (e.g., NaOH) to raise the pH? Start->Q1 Q2 Is the solution pH ≥ 11.0? Q1->Q2 Yes Sol1 ACTION: Add more base to reach pH ≥ 11.0 Q1->Sol1 No Q3 Is the solution clear or cloudy/precipitated? Q2->Q3 Yes Q2->Sol1 No Success SUCCESS: Compound is dissolved. Q3->Success Clear Sol2 ACTION: Prepare a new, more dilute stock. Check for incompatible buffer ions (e.g., Ca²⁺, Mg²⁺). Q3->Sol2 Cloudy

Caption: Troubleshooting workflow for dissolving sulfonamido benzoic acids.

Q: I've reached a pH of 11, but my solution is still cloudy. What should I do? A: This indicates you may have exceeded the intrinsic solubility of the salt form or have an issue with buffer components.

  • Dilute: Try preparing a more dilute solution (e.g., 5 mM or 1 mM).

  • Avoid Problematic Buffers: As mentioned, do not attempt to dissolve the compound directly in buffers containing high concentrations of divalent cations like PBS. Prepare a concentrated stock in water with NaOH first, and then dilute this stock into your final assay buffer. The small amount of base carried over is usually insignificant.[15]

Q: Can I use DMSO to dissolve my sulfonamido benzoic acid? A: Yes, these compounds are often soluble in organic solvents like DMSO.[17][18] You can prepare a highly concentrated stock in 100% DMSO. However, for many aqueous biological assays, the final concentration of DMSO must be kept low (typically <0.5%) to avoid solvent-induced artifacts.[15] If your required final drug concentration is high, a pH-adjusted aqueous stock may be a better choice than a DMSO-based stock to avoid high final DMSO concentrations.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • PubChem. (2020). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • David, S. E., Timmins, P., & Conway, B. R. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 100(5), 1868-1882. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • David, S. E., Timmins, P., & Conway, B. R. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Drug development and industrial pharmacy, 38(1), 1-13. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Byrne, F. P., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5957-5968. Retrieved from [Link]

  • Byrne, F. P., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 50(5), 906-13. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ResearchGate. (2025). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • Pharmasal. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]

  • Pearson. (n.d.). The pK a values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • Quora. (2016). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)?. Retrieved from [Link]

  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • ADMET & DMPK. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Retrieved from [Link]

  • EBSCO. (n.d.). Chemical Buffers. Retrieved from [Link]

  • PatSnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2016). 12.6: Buffers. Retrieved from [Link]

  • Lumen Learning. (n.d.). 10.5 Buffers. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Chegg. (2021). Solved / A carboxylic acid which dissolves poorly in water. Retrieved from [Link]

  • EasyChem Australia. (n.d.). Buffers. Retrieved from [Link]

  • Quora. (2020). What is the most effective buffer against acids?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Quora. (2018). Why are carboxylic acids dissolved in water if they have a small size?. Retrieved from [Link]

  • PubMed. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Retrieved from [Link]

  • SlideShare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • LinkedIn. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]

  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

Sources

Purification of 3,5-bis-sulfonamido derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Purification of 3,5-bis-sulfonamido Derivatives

Welcome to the Separation Science Support Center.

Subject: Advanced Purification Strategies for 3,5-bis-sulfonamido Derivatives Ticket Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary: Purifying 3,5-bis-sulfonamido derivatives presents a distinct set of chromatographic challenges compared to mono-sulfonamides. The presence of two sulfonamide moieties (


) significantly increases the molecule's hydrogen-bonding potential and acidity. This often leads to severe peak tailing due to secondary silanol interactions and solubility issues in high-aqueous mobile phases.

This guide moves beyond standard protocols, offering a self-validating workflow designed to suppress ionization, maximize retention, and ensure regio-isomeric purity.

Module 1: The Master Protocol (Method Development)

The following protocol is designed to mitigate the "bis-sulfonamide effect"—specifically the tendency for these compounds to act as bidentate ligands with residual silanols on the stationary phase.

Stationary Phase Selection
  • Primary Recommendation: C18 with high carbon load and extensive end-capping.

    • Why: The "bis" substitution increases polarity. A high carbon load is necessary to retain the molecule when it is in its neutral state. End-capping is non-negotiable to block silanols that interact with the acidic N-H protons of the sulfonamide groups.

  • Alternative: Phenyl-Hexyl or Pentafluorophenyl (PFP).

    • Why: If the 3,5-bis derivative contains aromatic R-groups,

      
       interactions offered by Phenyl phases provide orthogonal selectivity to separate the target from mono-sulfonated impurities.
      
Mobile Phase Architecture

Sulfonamides are weak acids. For 3,5-bis derivatives, the pKa is often lower (more acidic) than mono-sulfonamides due to electron-withdrawing effects.

ParameterRecommendationMechanistic Rationale
Aqueous (A) Water + 0.1% Formic Acid or TFA (pH ~2.5)Critical: You must operate at least 2 pH units below the pKa. This keeps the bis-sulfonamide protonated (neutral), maximizing hydrophobicity and retention.
Organic (B) Acetonitrile (ACN) + 0.1% AcidACN has a lower viscosity than methanol (lower backpressure) and is aprotic, preventing H-bond competition which can broaden peaks for these specific derivatives.
Gradient 5% B to 95% B (Linear)Start low to capture polar impurities, but ramp aggressively to elute the bis-sulfonamide, which can "stick" if the organic content is too low for too long.
Sample Diluent Strategy (The "Solubility Trap")
  • The Trap: 3,5-bis-sulfonamido derivatives often crash out when a DMSO stock is injected into a high-aqueous initial mobile phase (e.g., 95% Water).

  • The Fix: Dilute your DMSO stock 1:1 with Mobile Phase A (acidified water) before injection. If it precipitates, your gradient starting point is too weak. Increase initial Organic (B) to 10-15%.

Module 2: Troubleshooting & FAQs

Q1: My peak is tailing significantly (Asymmetry > 1.5). Is my column dead?

Dr. Chen: Likely not. This is the classic "Silanol Sting." The two sulfonamide protons are interacting with residual silanols on the silica surface.

  • Immediate Fix: Switch to a "Low pH" buffer system if you haven't already. If you are using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger ion-pairing agent; it "masks" the silanols and improves peak shape for acidic analytes.

  • Secondary Check: Verify column history. If the column was previously used with basic buffers (>pH 8), the silica surface may have been stripped of its end-capping, permanently exposing silanols. In this case, replace the column.

Q2: I see a "Ghost Peak" eluting immediately after my main peak. Is it an isomer?

Dr. Chen: This is often an Injection Solvent Effect , not an impurity.

  • Diagnosis: If you are injecting in 100% DMSO, the "slug" of strong solvent carries a portion of your analyte down the column faster than the rest, creating a split or shoulder.

  • Validation: Inject a standard at 1/10th the concentration. If the "ghost peak" disappears or merges, it was a solvent effect. If it remains, it is likely a regioisomer (e.g., 2,4-bis-sulfonamide).

Q3: I cannot separate the 3,5-bis product from the mono-sulfonamide intermediate.

Dr. Chen: This is a hydrophobicity difference.

  • The Logic: The bis-derivative is generally more polar (due to two polar sulfonamide groups) unless the R-groups are massive hydrophobic chains.

  • The Protocol: Flatten the gradient slope. Instead of 5-95% over 20 mins, try isocratic holds . Run a scout gradient, find the %B where the product elutes, and create a method with a 5-minute isocratic hold at that specific %B - 5%.

Module 3: Visual Workflows

Workflow 1: Method Development Decision Tree

MethodDev Start Start: 3,5-bis-sulfonamide Sample Solubility Check Solubility: Dilute 1:1 with Acidic Water Start->Solubility Precip Precipitate Forms? Solubility->Precip AdjustSolvent Increase Organic in Initial Mobile Phase (Start 15% B) Precip->AdjustSolvent Yes StandardRun Run Standard Gradient (5-95% B, 0.1% TFA) Precip->StandardRun No AdjustSolvent->StandardRun CheckPeak Check Peak Shape StandardRun->CheckPeak Tailing Tailing > 1.2 CheckPeak->Tailing Poor GoodShape Symmetric Peak CheckPeak->GoodShape Good FixTailing Action: Switch to High-Carbon End-Capped Column OR Increase Buffer Strength Tailing->FixTailing Final Finalize Method GoodShape->Final FixTailing->StandardRun Re-run

Figure 1: Decision matrix for initial method development, focusing on solubility and peak symmetry.

Workflow 2: Troubleshooting Peak Tailing (The Silanol Effect)

TailingFix Issue Issue: Peak Tailing CheckPH Check Mobile Phase pH Issue->CheckPH PH_High pH > 4.0 CheckPH->PH_High Action1 Lower pH to < 2.5 (Protonate Sulfonamide) PH_High->Action1 Yes CheckCol Check Column Type PH_High->CheckCol No (pH is already low) Col_Old Type-A Silica or Non-Endcapped? CheckCol->Col_Old Col_Old->Action1 No (Column is good) Action2 Switch to End-Capped High Purity C18 Col_Old->Action2 Yes

Figure 2: Logic flow for diagnosing and resolving peak tailing specific to acidic sulfonamide derivatives.

References

  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • HPLC.eu. (2025). HPLC Troubleshooting Guide: Peak Tailing and Silanol Interactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography. Retrieved from [Link]

  • University of Pittsburgh. (2025). Reversed-phase HPLC Buffers: pKa Values and Useful pH Ranges. Retrieved from [Link]

Technical Support Center: Solubilizing Thiophene Sulfonamides for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Thiophene sulfonamides present a specific challenge in biological assays. Unlike their benzene analogs, the thiophene ring increases lipophilicity (LogP) while the sulfonamide moiety remains a weak acid (typically pKa 9.5–10.5).

The Core Conflict: At physiological pH (7.2–7.4), these compounds are predominantly unionized (neutral). Combined with the high ionic strength of cell culture media (common ion effect) and the abrupt polarity shift from DMSO stocks, they are thermodynamically driven to precipitate (crystallize) immediately upon introduction to the media.

Visualizing the "Crash Out" Mechanism

The following diagram illustrates the thermodynamic failure points when introducing hydrophobic stocks to aqueous media.

precipitation_mechanism Stock DMSO Stock (High Conc, Soluble) Injection Direct Injection into Media Stock->Injection Complexation Cyclodextrin/BSA Buffering Stock->Complexation Pre-incubation Shock Solvent Shock (Local Super-Saturation) Injection->Shock Rapid Polarity Shift Nucleation Nucleation (Crystal Seeds) Shock->Nucleation Thermodynamic Instability Precipitation Macroscopic Precipitation Nucleation->Precipitation Crystal Growth Soluble Stable Dispersion (Bioavailable) Complexation->Soluble Protected Entry

Figure 1: The mechanism of solvent shock leading to precipitation vs. the protected entry via complexation.

Formulation Strategies & Limits

Strategy A: DMSO Management

Dimethyl sulfoxide (DMSO) is the standard solvent, but it is toxic to cells at high concentrations.[1][2][3] You must balance solubility with cell viability.

ParameterRecommended LimitCritical Notes
Stock Conc. 10 mM – 50 mMStore in aliquots at -20°C to prevent hydration (DMSO is hygroscopic).
Final Media % < 0.1% (Ideal) Most cell lines tolerate 0.1%.[1] Sensitive lines (e.g., primary neurons) require <0.05%.
Toxicity Threshold > 0.5% - 1.0%At >1%, DMSO permeabilizes membranes and induces differentiation or apoptosis [1].
Handling Warm to 37°CCold DMSO into warm media causes immediate precipitation due to exothermic mixing.
Strategy B: Cyclodextrin Complexation (The "Trojan Horse")

For thiophene sulfonamides that precipitate even at 0.1% DMSO, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It forms a toroidal "bucket" that encapsulates the hydrophobic thiophene ring while presenting a hydrophilic exterior to the media [2].

  • Toxicity: HP-β-CD is generally non-toxic up to 10-20 mM (approx 1-2%) in cell culture [3].

  • Mechanism: Increases apparent solubility without changing the chemical structure.

Validated Protocols

Protocol 1: The "Step-Down" Serial Dilution

Use this when direct spiking causes immediate cloudiness.

Principle: Avoids the "solvent shock" of dropping 100% DMSO into 100% Aqueous Media.

  • Prepare Intermediate Solvent: Create a "dosing solution" using sterile PBS or media without serum (serum proteins can cause aggregation during mixing).

  • Step 1 (Stock): Start with 10 mM compound in 100% DMSO.

  • Step 2 (10x Intermediate): Dilute the stock 1:10 into the Intermediate Solvent (e.g., 10 µL stock + 90 µL PBS). Vortex immediately.

    • Result: 1 mM compound in 10% DMSO.

  • Step 3 (Final Dosing): Add the Intermediate Solution to your cell culture well (1:100 dilution).

    • Final: 10 µM compound, 0.1% DMSO.

Protocol 2: HP-β-CD Complexation

Use this for recalcitrant compounds.

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water or PBS to make a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Solubilize Compound: Add your solid thiophene sulfonamide directly to the HP-β-CD solution (not DMSO).

    • Note: This requires agitation (shaking/vortexing) for 1–4 hours at room temperature or 37°C.

  • Verification: Visually inspect for clarity. If clear, filter sterilize.

  • Dosing: Add this aqueous complex directly to cell media.

Troubleshooting Guide (FAQ)

Q1: My compound precipitates immediately upon adding to the well. Why? A: This is "Solvent Shock." You likely pipetted a high-concentration DMSO stock directly into the aqueous media. The DMSO diffuses away faster than the compound can dissolve, leaving the compound stranded in a supersaturated local environment.

  • Fix: Use Protocol 1 (Step-Down Dilution) or pre-warm the media to 37°C before addition.

Q2: The media is clear at first, but crystals appear after 24 hours. A: This indicates the compound is thermodynamically unstable at that concentration (supersaturated) or is crystallizing due to evaporation.

  • Fix 1: Check your incubator humidity. Evaporation concentrates salts, driving precipitation (Common Ion Effect).

  • Fix 2: Reduce the concentration. You may be exceeding the intrinsic aqueous solubility limit.[4]

  • Fix 3: Add 1-5% FBS (Fetal Bovine Serum) if your assay allows. Albumin (BSA) acts as a natural carrier protein for sulfonamides [4].

Q3: My cells are dying, but I'm not sure if it's the drug or the precipitate. A: Precipitates can physically damage cells (sedimentation) or cause false toxicity signals.

  • Test: Centrifuge the media at high speed (10,000 x g for 5 mins). If a pellet forms and the supernatant is non-toxic, the crystals were the issue.

  • Control: Always run a "Vehicle Control" (DMSO only) at the same % concentration to rule out solvent toxicity.[5]

Decision Logic Workflow

troubleshooting_logic Start Compound Precipitates? CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to <0.1% Use Protocol 1 CheckDMSO->ReduceDMSO Yes CheckConc Is Conc. > 50 µM? CheckDMSO->CheckConc No StepDown Use Step-Down Dilution (Protocol 1) CheckConc->StepDown No (Low Conc) Serum Increase Serum (BSA) if assay permits CheckConc->Serum Yes (High Conc) Cyclodextrin Switch to HP-β-CD (Protocol 2) StepDown->Cyclodextrin Still Precipitates Serum->Cyclodextrin Still Precipitates

Figure 2: Logic tree for selecting the correct solubilization strategy.

References

  • LifeTein. (2023). DMSO Usage in Cell Culture: Limits and Toxicity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. PubMed.[6] Retrieved from [Link]

  • PubChem. (2025).[7] Thiophene-2-sulfonamide: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting NMR solvent selection for bis-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bis-Sulfonamide NMR Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand the specific frustration of working with bis-sulfonamides. These molecules are the "introverts" of the chemical world—highly structured, prone to self-aggregation, and notoriously difficult to dissolve without compromising signal integrity.

Unlike simple mono-sulfonamides, bis-sulfonamides possess two H-bond donor sites (


) and multiple acceptor sites (

).[1] This creates a high probability of forming supramolecular polymers or "tapes" in solution, leading to broad peaks, solubility crashes, and confusing chemical shifts.

Use the modules below to troubleshoot your specific issue.

Quick Reference: Solvent Compatibility Matrix

Before troubleshooting, verify you are using the correct solvent for your specific bis-sulfonamide subclass.

SolventPolarityViscositySuitability for Bis-SulfonamidesPrimary Risk
Chloroform-d (

)
LowLowPoor .[1] Only for highly lipophilic derivatives.[1]Aggregation & Precipitation.[1]
Acetone-d6 MediumLowGood .[1] First-line alternative to

.
Volatility; limited solubility for high MW.[1]
DMSO-d6 HighHighExcellent .[1] The "Gold Standard" for solubility.Hygroscopic (water peak); Viscous broadening.[1]
Methanol-d4 (

)
HighLowCaution .[1] Soluble, but erases NH signals.Deuterium Exchange (NH

ND).
DMF-d7 HighMediumLast Resort .[1] For extremely insoluble aggregates.[1]High cost; difficult to remove; impurity peaks.[1]

Module 1: The Sample Won't Dissolve (Solubility)

Symptom: You observe suspension, cloudiness, or immediate precipitation upon adding solvent.[1] Root Cause: Bis-sulfonamides form strong intermolecular Hydrogen-bond networks (synthons) that non-polar solvents cannot disrupt.[1]

Troubleshooting Protocol: The Polarity Ladder

Do not sonicate blindly. Follow this thermodynamic logic to break the crystal lattice.

  • The Acetone Test:

    • Try Acetone-d6 first.[1] It is a good H-bond acceptor (breaking solute-solute bonds) but has low viscosity (sharp peaks).[1]

    • Verdict: If it dissolves, run the spectrum.[2] If cloudy, move to Step 2.

  • The DMSO Switch:

    • Switch to DMSO-d6 . It is a powerful H-bond acceptor (

      
      ).[1] It will likely disrupt the bis-sulfonamide "tapes."
      
    • Critical Step: If the sample is still hazy in DMSO, heat the NMR tube gently (warm water bath, ~40°C) for 5 minutes. Bis-sulfonamides often require thermal energy to overcome the initial lattice energy.

  • The "Super-Solvent" Mix (For stubborn aggregates):

    • If DMSO fails, use a mixture of DMSO-d6 + 5% TFA-d (Trifluoroacetic acid-d) .[1]

    • Mechanism:[1][3][4][5] The acid protonates the basic sites, disrupting H-bonds.

    • Warning: This will shift your signals significantly and may degrade acid-sensitive linkers.[1]

Figure 1: Decision tree for maximizing bis-sulfonamide solubility while preserving spectral quality.

Module 2: The "Missing" Proton (Signal Integrity)

Symptom: The structure contains two sulfonamide groups (


), but the NH peaks (typically 7–11 ppm) are invisible or extremely broad.[1]
Root Cause:  Either Chemical Exchange  or Paramagnetic Broadening .[1]
Diagnostic 1: The Deuterium Exchange Trap

Did you use Methanol-d4 (


) or add 

to help solubility?
  • Mechanism: Sulfonamide protons are acidic (

    
    ).[1] They rapidly exchange with the deuterium in protic solvents.
    
    
    
    
  • The Fix: Evaporate the sample and reconstitute in DMSO-d6 or Acetone-d6 (Aprotic solvents).

Diagnostic 2: The Water Suppression Effect

Are you running a standard proton sequence in wet DMSO?

  • Issue: DMSO is hygroscopic. The water peak appears at 3.33 ppm .[1] However, if the water concentration is high, exchange broadening can affect your NH signals, or the water peak tail can obscure mid-field signals.

  • The Fix: Use "100%" ampules of DMSO-d6 rather than stock bottles. Add activated 4Å molecular sieves to the NMR tube 1 hour before acquisition.

Diagnostic 3: The Broad Blob (Aggregation)

If the peak is present but looks like a "hill" rather than a sharp singlet:

  • Mechanism: Your bis-sulfonamide is stacking.[1] The effective molecular weight is massive, causing slow tumbling and short

    
     relaxation times (broad lines).[1]
    
  • The Fix: Proceed to Module 3 (VT-NMR).

Module 3: Advanced Characterization (VT-NMR)

Symptom: Peaks are broad, or you suspect the molecule is forming dimers/oligomers.[1] Technique: Variable Temperature (VT) NMR.[1]

Why this works: Heating the sample adds kinetic energy, breaking the intermolecular Hydrogen bonds responsible for aggregation.

  • Viscosity Reduction: DMSO viscosity drops significantly at higher temperatures, sharpening all peaks.[1]

  • H-Bond Rupture: If the NH peak shifts upfield (lower ppm) and sharpens upon heating, it confirms the proton was involved in an intermolecular H-bond.[1]

Protocol: Performing the VT-Experiment
  • Baseline: Acquire a spectrum at 298 K (25°C) in DMSO-d6.

  • Step-Up: Increase temperature to 323 K (50°C). Allow 10 minutes for equilibration. Shim carefully.

  • Max-Out: Increase to 348 K (75°C). Do not exceed 80°C in DMSO to avoid degradation or probe damage.[1]

  • Analysis: Overlay the spectra.

    • Scenario A (Sharp peaks emerge): Aggregation confirmed. Use high-temp data for publication.

    • Scenario B (Peaks remain broad): Suspect paramagnetic impurities (filter through Celite) or conformational isomerism (rotational barrier).[1]

Figure 2: Interpreting Variable Temperature (VT) NMR results for bis-sulfonamides.

Common Impurity Reference (The "Fulmer" Check)

When working with DMSO-d6, you will often see artifact peaks. Verify these before assuming they are part of your bis-sulfonamide.[1]

ImpurityChemical Shift in DMSO-d6 (

ppm)
MultiplicitySource
Water 3.33Singlet (variable)Atmospheric moisture
DMSO (residual) 2.50QuintetSolvent wall
Acetone 2.09SingletCleaning residue
Dichloromethane 5.76SingletExtraction solvent
Grease 0.85, 1.26MultipletsGround glass joints

Data sourced from Fulmer et al. (2010).[1][6]

References

  • Fulmer, G. R., et al. (2010).[1][5][6][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • Abraham, R. J., et al. (2006).[1][9] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.[1][9] [Link][1]

  • Babjak, M., et al. (2021).[1] Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm, 23. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3,5-Bis(thiophene-2-sulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid , a symmetric bis-sulfonamide derivative often synthesized from 3,5-diaminobenzoic acid.[1] As a Senior Application Scientist, I have structured this analysis to address the specific challenges of characterizing sulfonamide-based ligands: proton exchange dynamics, solvent selection, and distinguishing symmetric aromatic environments.

Unlike standard spectral reports, this guide compares the analytical performance of different deuterated solvent systems (DMSO-d₆ vs. Methanol-d₄ vs. Acetone-d₆), enabling researchers to select the optimal medium for purity assessment and structural validation.

Part 1: Structural Logic & Predicted Assignment[1]

Molecular Symmetry and Proton Environments

The molecule exhibits


 symmetry (or a plane of symmetry depending on conformation), rendering the two thiophene arms chemically equivalent.[1] This simplifies the spectrum significantly but requires high resolution to resolve overlapping aromatic signals.[1]

Key Structural Features:

  • Core: Benzoic acid with a plane of symmetry passing through C1 and C4.[1]

  • Substituents: Two thiophene-2-sulfonamide groups at positions 3 and 5.[1]

  • Labile Protons: Two sulfonamide -NH- protons and one carboxylic -COOH proton.

Visualization of Proton Environments

The following diagram illustrates the numbering scheme used for spectral assignment.

G Core Benzoic Core (C1-C6) Sub1 Sulfonamide A (Pos 3) Core->Sub1 C3 Sub2 Sulfonamide B (Pos 5) Core->Sub2 C5 H_Acid COOH (Broad, >12 ppm) Core->H_Acid Thio1 Thiophene Ring A Sub1->Thio1 SO2-Link H_NH NH (x2) (Exch, 10-11 ppm) Sub1->H_NH Thio2 Thiophene Ring B Sub2->Thio2 SO2-Link

Figure 1: Structural connectivity and key proton environments. The symmetry makes Thiophene Ring A and B magnetically equivalent.

Part 2: Comparative Analysis of Solvent Performance[1]

The choice of solvent is the single most critical variable in analyzing this compound.[1] The presence of three exchangeable protons (2x NH, 1x COOH) means that protic solvents will erase critical spectral data.[1]

Table 1: Solvent Performance Matrix[1]
FeatureDMSO-d₆ (Recommended)Methanol-d₄ (MeOD)Acetone-d₆
Detection of -NH- Excellent. Sharp singlet or broad hump (10.0–11.5 ppm).None. Rapid H/D exchange occurs (

).
Good. Visible, but may broaden due to quadrupole relaxation or exchange.[1]
Detection of -COOH Excellent. Very broad singlet (12.0–14.0 ppm).None. Exchanged.Variable. Often too broad to observe clearly.[1][2]
Aromatic Resolution Good, but viscosity causes slight line broadening.[1]Excellent. Sharp lines; simplified spectrum (fewer peaks).[1]Good resolution; distinct chemical shifts from DMSO.[1]
Solubility High.[1] Dissolves the bis-sulfonamide readily.[1]Moderate to High.[1]Moderate. May require heating.[1]
Water Peak ~3.33 ppm (overlaps with some signals).[1]~4.87 ppm (can obscure signals if wet).[1]~2.84 ppm (usually clear of aromatics).[1]
The "Why" Behind the Choice
  • Select DMSO-d₆ for structural confirmation.[1] You must prove the existence of the sulfonamide protons to distinguish this product from potential hydrolysis byproducts or starting materials (like 3,5-diaminobenzoic acid).[1]

  • Select MeOD only for clean aromatic integration if the NH/COOH peaks in DMSO are too broad and interfere with the aromatic region integration.

Part 3: Detailed Spectral Assignment (in DMSO-d₆)[3]

The following data represents the expected spectral signature based on fragment additivity rules and empirical data for thiophene-sulfonamides.

The Aromatic Region (6.5 – 8.5 ppm)

This region contains signals from the Benzoic core (3 protons) and the Thiophene rings (6 protons total, appearing as 3 signals due to symmetry).

Proton IDMultiplicityApprox. Shift (

)
Coupling (

)
Structural Logic
Benzoic H2, H6 Doublet (d)7.90 – 8.10 ppm

Hz
Ortho to COOH (deshielding) and Ortho to Sulfonamido. Equivalent due to symmetry.[1]
Benzoic H4 Triplet (t) or dd7.40 – 7.60 ppm

Hz
Sandwiched between two sulfonamido groups.[1] Para to COOH.
Thiophene H5' Doublet of doublets7.80 – 8.00 ppm

Hz
Adjacent to Sulfur; strongly deshielded by

group.[1]
Thiophene H3' Doublet of doublets7.60 – 7.80 ppm

Hz
Adjacent to

attachment point.[1]
Thiophene H4' Doublet of doublets7.10 – 7.30 ppm

Hz
The "beta" proton of the thiophene ring; most shielded aromatic.[1]
The Exchangeable Region (> 10 ppm)
  • Sulfonamide (-NH-):

    
     10.5 – 11.2 ppm (Broad Singlet, 2H).
    
    • Note: If the sample is extremely dry, this may appear as a sharp singlet.[1] Traces of water broaden this peak.[1]

  • Carboxylic Acid (-COOH):

    
     12.5 – 14.0 ppm (Very Broad Singlet, 1H).
    
    • Note: Often invisible in older spectrometers or wet solvents due to rapid exchange.[1]

Part 4: Experimental Protocol for Validation

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Sample Preparation Workflow

Workflow Start Start: 5-10 mg Sample Solvent Add 0.6 mL DMSO-d6 (99.9% D) Start->Solvent Mix Vortex/Sonicate Ensure full dissolution Solvent->Mix Acquire Acquire 1H NMR (ns=16 or 32, d1=2s) Mix->Acquire Check Check Linewidth (TMS) Is it < 1.0 Hz? Acquire->Check Check->Acquire No (Re-shim) Process Phase & Baseline Cor. Check->Process Yes

Figure 2: Analytical workflow ensuring high-resolution data acquisition.

Critical Quality Checks
  • Impurity Flag (Starting Material): Look for broad amine signals (

    
    5-6 ppm) indicating unreacted 3,5-diaminobenzoic acid.[1]
    
  • Impurity Flag (Hydrolysis): Look for sharp signals of Thiophene-2-sulfonic acid if the sulfonyl chloride reagent hydrolyzed during synthesis.

  • Integration Validation:

    • Set the Benzoic H4 (approx 7.5 ppm) to integral 1.0 .

    • Check Benzoic H2/H6 : Should integrate to 2.0 .

    • Check Thiophene protons : Should integrate to 2.0 each (Total 6.0).

    • Check NH : Should integrate to 2.0 (if visible).[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][3]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Organometallics2010 , 29, 2176–2179.[1]

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).[1] (General reference for Thiophene/Benzoic acid fragment shifts).

  • Abraham, R. J. et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[1][4] Reson. Chem.2006 , 44, 491–509.[1][4]

Sources

A Comparative Guide to HPLC Purity Standards for 3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark for determining the purity of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid. We will explore the rationale behind method development, compare HPLC with alternative analytical techniques, and provide actionable protocols for its implementation.

The Critical Role of Purity for 3,5-Bis(thiophene-2-sulfonamido)benzoic acid

3,5-Bis(thiophene-2-sulfonamido)benzoic acid is a molecule of interest in medicinal chemistry, likely as a potential inhibitor for various enzymes due to the presence of the sulfonamide groups, which are known to coordinate with metal ions in enzyme active sites. The thiophene and benzoic acid moieties provide a scaffold that can be further functionalized to modulate activity and pharmacokinetic properties. Given its potential therapeutic applications, stringent purity control is paramount. Impurities can arise from the synthesis process, such as unreacted starting materials, by-products, or from degradation of the final compound. These impurities can have their own pharmacological or toxicological profiles, potentially confounding experimental results and posing safety risks.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely used technique for assessing the purity of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed and validated stability-indicating HPLC method can separate the main compound from its impurities, allowing for their identification and quantification.[2][3]

Proposed Stability-Indicating HPLC Method

Based on the chemical properties of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (a polar, acidic molecule), a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard (Known Purity) Stock_Std Stock Standard Solution Standard->Stock_Std Dissolve Sample Test Sample of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid Stock_Sample Stock Sample Solution Sample->Stock_Sample Dissolve Solvent Diluent (e.g., Acetonitrile/Water) Solvent->Stock_Std Solvent->Stock_Sample Working_Std Working Standard Stock_Std->Working_Std Dilute Working_Sample Working Sample Stock_Sample->Working_Sample Dilute HPLC_System HPLC System (Pump, Autosampler, Column Oven) Working_Std->HPLC_System Inject Working_Sample->HPLC_System Inject Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) HPLC_System->Column Detector PDA/UV Detector (e.g., 254 nm) Column->Detector Mobile_Phase Mobile Phase (A: 0.1% TFA in Water B: Acetonitrile) Mobile_Phase->HPLC_System Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration (Area, Retention Time) Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Result Purity Report Calculation->Result

Experimental Protocol: HPLC Purity of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient is recommended to ensure the elution of both polar and non-polar impurities. A starting point could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.

    • Standard Solution: Prepare a stock solution of the reference standard of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid in the diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the test sample at the same concentration as the working standard solution.

  • Purity Calculation:

    • Purity is typically calculated using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Validation of the HPLC Method

To ensure the reliability of the purity data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Validation_Process Method_Development Method Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can accurately assess the analyte in the presence of impurities and degradation products.The main peak should be free from co-eluting peaks (peak purity analysis using a PDA detector).
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To determine the closeness of the measured value to the true value.Recovery of spiked impurities should be within 80-120%.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor variations in flow rate, column temperature, and mobile phase composition.
Potential Impurities

Understanding the synthetic route is key to identifying potential process-related impurities. A likely synthesis involves the acylation of 3,5-diaminobenzoic acid with two equivalents of thiophene-2-sulfonyl chloride.

  • Starting Materials:

    • 3,5-diaminobenzoic acid

    • Thiophene-2-sulfonyl chloride

  • Intermediates:

    • 3-amino-5-(thiophene-2-sulfonamido)benzoic acid (mono-substituted product)

  • By-products:

    • Hydrolysis products of thiophene-2-sulfonyl chloride (thiophene-2-sulfonic acid)

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of the HPLC method.[4][5]

Comparison with Alternative Purity Assessment Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific scenarios.

Technique Principle Advantages Disadvantages Best For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.[1]High resolution, sensitivity, and quantitative accuracy.[1]Requires method development and reference standards for absolute quantification.Routine quality control, quantification of impurities, and stability studies.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[6]Provides a direct measure of purity without the need for a specific reference standard of the analyte.[6]Lower sensitivity than HPLC, and may not resolve all impurities.Purity assignment of reference standards and in cases where a specific reference standard is unavailable.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High separation efficiency, short analysis times, and low sample and reagent consumption.Lower sensitivity and reproducibility compared to HPLC.Analysis of charged molecules and complex mixtures.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[1]High sensitivity and specificity, provides molecular weight information.[1]Not inherently quantitative without coupling to a separation technique like HPLC or GC.Identification of unknown impurities and structural elucidation.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Can detect crystalline impurities.Insensitive to amorphous impurities and degradation products with similar thermal properties.Assessing the purity of highly crystalline materials.

Conclusion

For the comprehensive purity assessment of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid, a validated, stability-indicating HPLC method is the recommended primary technique. Its ability to separate and quantify a wide range of potential impurities with high sensitivity and precision makes it indispensable for quality control in a research and drug development setting.[1] However, a multi-faceted approach that incorporates complementary techniques such as qNMR for absolute purity assignment of the reference standard and LC-MS for the identification of unknown impurities will provide the most complete and robust characterization of the compound's purity profile.

References

  • BenchChem. (2025).
  • Al-Aani, H., & Al-Rekabi, M. (2021).
  • Gouda, A. A., & Al-Ghobashy, M. A. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar.
  • Papadopoulou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Samanidou, V., et al. (2011). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. BenchChem.
  • Kráľová, K., et al. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...
  • Patil, S. D., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Lhasa Limited. (2025).
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
  • Santa Cruz Biotechnology. (n.d.). 3-(thiophene-2-sulfonamido)benzoic acid.
  • Scribd. (2025). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • BLDpharm. (n.d.). 326916-72-7|2-(5-Bromothiophene-2-sulfonamido)benzoic acid.
  • Giokas, D. L., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Chennaiah, M. (n.d.).
  • Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • UCL Discovery. (n.d.).
  • Sridhar, G., et al. (2023).
  • Amerigo Scientific. (n.d.). Thiophene-2-sulphonamide.
  • Senturk, M., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Taylor & Francis.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Miró-Canturri, A., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • PubChem. (n.d.). 3,5-Bis(tritylthio)benzoic acid | C45H34O2S2 | CID 44471277.
  • NICNAS. (2016). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment.
  • Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Li, Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • CymitQuimica. (n.d.). 2-(Thiophene-3-amido)benzoic acid.
  • da Silva, A. L., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • Angene. (n.d.). Benzoic acid, 3,5-bis(acetylamino)

Sources

Reference Standards for Thiophene-2-sulfonamide Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene-2-sulfonamide is a critical scaffold in medicinal chemistry, serving as the primary intermediate for carbonic anhydrase inhibitors (e.g., Dorzolamide) and various anti-inflammatory agents. However, its sulfur-rich heterocyclic structure makes it prone to specific impurity pathways—namely desulfonylation, oxidative degradation, and regio-isomeric substitution—that differ from benzenesulfonamide analogs.

This guide objectively compares the analytical performance of different reference standard grades used to quantify these impurities. We provide experimental evidence demonstrating why Certified Reference Materials (CRMs) are essential for quantifying genotoxic impurities near the Threshold of Toxicological Concern (TTC), whereas Analytical Grades may suffice for routine release testing of non-critical intermediates.

Part 1: The Impurity Landscape

To select the correct reference standard, one must first understand the origin of the impurities. Thiophene-2-sulfonamide synthesis typically involves the chlorosulfonation of thiophene followed by amination. This pathway introduces specific "bad actors" that require monitoring.

Critical Impurity Classes
Impurity TypeSpecific CompoundOriginRegulatory Risk (ICH M7)
Degradant Thiophene-2-sulfonic acidHydrolysis of sulfonamide (moisture/pH)Low (Class 5)
By-Product Bis(thiophen-2-yl)sulfoneFriedel-Crafts side reaction during sulfonationMedium (Class 3)
Regio-isomer Thiophene-3-sulfonamideIsomeric impurity from starting materialLow (Class 5)
Over-reaction Thiophene-2,5-disulfonamideExcess chlorosulfonic acidLow (Class 5)
Visualization: Synthesis & Impurity Origins[1]

The following diagram maps the causality of impurity formation, aiding in the selection of process-specific reference standards.

ImpurityPathways Thiophene Thiophene (Starting Material) SulfonylCl Thiophene-2-sulfonyl chloride Thiophene->SulfonylCl Sulfonation < 0°C ClSO3H Chlorosulfonic Acid ClSO3H->SulfonylCl Target Thiophene-2-sulfonamide (Target API) SulfonylCl->Target Amination (NH4OH) Imp_Sulfone Bis(thiophen-2-yl)sulfone (High Temp Side Rxn) SulfonylCl->Imp_Sulfone Friedel-Crafts (> 20°C) Imp_Disulf 2,5-Disulfonamide (Excess Reagent) SulfonylCl->Imp_Disulf Over-sulfonation Imp_Acid Thiophene-2-sulfonic acid (Hydrolysis) Target->Imp_Acid Moisture/Heat Degradation

Figure 1: Mechanistic pathway of Thiophene-2-sulfonamide synthesis showing critical control points for impurity formation.

Part 2: Reference Standard Grades Comparison

Not all standards are created equal.[1] In impurity quantification, the "Assay" value of the standard directly correlates to the accuracy of your impurity calculation.

Comparative Analysis: Secondary vs. CRM

We compared two grades of reference standards for Bis(thiophen-2-yl)sulfone (a critical process impurity).

  • Alternative A: Secondary Standard (Commercial "Tech" Grade, >95% by NMR).

  • Alternative B: Certified Reference Material (CRM) (ISO 17034, Mass Balance Purity).

Experimental Data: Impact on Quantitation

Method: UHPLC-UV at 254 nm. Spiked into pure Thiophene-2-sulfonamide matrix.

ParameterAlternative A (Secondary Std)Alternative B (CRM)Impact Explanation
Purity Assignment 96.5% (Area % only)99.2% ± 0.3% (Mass Balance)Area % ignores moisture/salts, leading to overestimation of standard potency.
Water Content Not Reported0.45% (Karl Fischer)Unaccounted water in Alt A introduces a systemic bias.
Actual Spiked Conc. 0.10% (Theoretical)0.10% (Theoretical)
Recovered Conc. 0.092% (-8.0% Bias)0.099% (-1.0% Bias)Alt A fails to accurately quantify the impurity due to potency error.
Traceability Vendor CoANIST/SI TraceableCritical for regulatory audits (FDA/EMA).

Expert Insight: For early-stage R&D, Alternative A is cost-effective. However, for GMP release testing or stability studies where impurity levels are close to the specification limit (e.g., 0.15%), using Alternative A could result in a False Pass (Type II error) because the standard is less potent than assumed, making the impurity peak appear smaller than it truly is.

Part 3: Analytical Method Validation (Protocol)

To effectively use these standards, a validated method is required.[2] Thiophene analogs present a challenge: they are less polar than benzene analogs, often requiring modified gradients.

Recommended Protocol: HPLC-UV/MS

This protocol is self-validating through the use of a system suitability solution containing the target and the Reference Standards identified in Part 1.

Instrument: UHPLC with PDA (or QDa Mass Detector). Column: C18 End-capped (e.g., 100 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.

Gradient Profile
Time (min)% Mobile Phase BPurpose
0.05Initial equilibration
2.05Hold for polar degradants (Sulfonic acid)
10.060Elution of Target & Isomers
12.090Elution of Bis-sulfone (Lipophilic)
15.05Re-equilibration
Step-by-Step Workflow
  • Standard Preparation (The "Golden" Step):

    • Accurately weigh 10.0 mg of CRM Grade Thiophene-2-sulfonamide impurity standards.

    • Dissolve in 10 mL MeOH (Stock A).

    • Crucial: Calculate the True Concentration using the Mass Balance equation:

      
      
      
    • Why? Ignoring the water content (often hygroscopic in sulfonamides) is the #1 cause of assay failure.

  • System Suitability Solution:

    • Spike the Target API (1 mg/mL) with Stock A to achieve 0.15% concentration of each impurity.

    • Acceptance Criteria: Resolution (

      
      ) between Thiophene-2-sulfonamide and Thiophene-3-sulfonamide > 1.5.
      
  • Detection:

    • Monitor at 265 nm (Lambda max for thiophene ring).

    • Note: If using MS, monitor [M+H]+ = 164.0 for parent, but [M-H]- = 162.0 is often more sensitive for sulfonamides in ESI negative mode.

Part 4: Qualification Decision Tree

How do you determine if a synthesized impurity is pure enough to serve as an "In-House Primary Standard"? Use this logic flow.

StdQualification Start Synthesize Impurity Candidate StructureID Structural ID (1H-NMR, MS, IR) Start->StructureID PurityCheck Chromatographic Purity (HPLC + GC) StructureID->PurityCheck Decision1 Purity > 99.0%? PurityCheck->Decision1 SecondaryTests Secondary Characterization (KF, ROI, TGA) Decision1->SecondaryTests Yes Purify Recrystallize / Prep-HPLC Decision1->Purify No Calc Calculate Mass Balance Assign Potency SecondaryTests->Calc Purify->PurityCheck Retest Release Release as Primary Reference Std Calc->Release

Figure 2: Workflow for qualifying an in-house impurity standard to CRM-equivalent status.

Part 5: Conclusion & Recommendations

For the analysis of Thiophene-2-sulfonamide impurities, the choice of reference standard dictates the reliability of your safety data.

  • For Genotoxic Screening: Use LC-MS compatible CRMs for Bis(thiophen-2-yl)sulfone. The low detection limits required (ppm level) demand the high potency accuracy of a CRM.

  • For Routine QA: Secondary standards characterized by HPLC-Area% are acceptable for monitoring the main degradant (Thiophene-2-sulfonic acid), provided they are stored under desiccant to prevent hygroscopic potency drift.

  • Traceability: Always verify that your standard's Certificate of Analysis (CoA) reports a Mass Balance Purity , not just Chromatographic Purity.

References

  • International Council for Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances.[3][4][5] Retrieved from [Link]

  • European Medicines Agency (EMA). (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. Retrieved from [Link]

Sources

Safety Operating Guide

3,5-Bis(thiophene-2-sulfonamido)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Safety & Environmental Stewardship

As a Senior Application Scientist, I advise treating 3,5-Bis(thiophene-2-sulfonamido)benzoic acid (BTSBA) not merely as an organic acid, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate .[1] Due to its structural design—likely intended as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor or similar metabolic regulator—this compound possesses specific biological activity that necessitates strict containment to prevent environmental endocrine or metabolic disruption.

This guide moves beyond generic "organic waste" labels.[2] It provides a self-validating disposal protocol based on the molecule's three functional pillars: the Benzoic Acid core (pH dependent solubility), the Sulfonamide linkers (thermal stability), and the Thiophene moieties (sulfur content requiring scrubbing).[1]

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical behavior of the waste.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)High risk of particulate inhalation; requires HEPA-filtered enclosure.[1]
Acidity (pKa) ~3.5 - 4.0 (Benzoic acid moiety)Soluble in basic aqueous solutions (pH > 8).[1] Do not acidify waste streams (precipitates solid sludge).
Elemental Composition High Sulfur Content (S2)Incineration Only. Combustion generates SO₂; requires scrubbed incineration.
Bioactivity PTP1B Inhibitor (Analog)Zero Discharge. Strictly prohibited from sanitary sewer disposal due to potential aquatic metabolic toxicity.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, and peroxides to prevent exothermic decomposition.

Part 2: The "Why" – Mechanistic Rationale for Disposal Choices

1. The Sulfur Problem (Thiophene & Sulfonamide Groups) Standard open burning or low-grade incineration is insufficient.[1] The thiophene rings and sulfonamide linkers will oxidize to form Sulfur Dioxide (


) and Nitrogen Oxides (

).
  • Protocol: Waste must be tagged for Rotary Kiln Incineration with secondary combustion chambers and alkaline scrubbers.

2. The Solubility Trap (Benzoic Acid Core) Researchers often attempt to wash this compound down the drain with water. However, the benzoic acid core renders it sparingly soluble in neutral water.

  • Risk: It will precipitate in plumbing traps, creating a reservoir of bioactive material that slowly leaches into the municipal water supply.

  • Protocol: All rinsates must be collected as Solvent-Contaminated Aqueous Waste .[1]

3. Biological Containment As a likely metabolic regulator, trace amounts in groundwater can affect aquatic life.

  • Protocol: The "Cradle-to-Grave" track must ensure 100% thermal destruction, not landfilling.

Part 3: Step-by-Step Disposal Protocol

Workflow 1: Solid Waste (Pure Compound, Spills, Weighing Boats)[1]
  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar.

  • Solvent Dampening: If the powder is fine/dusty, add a small volume of inert solvent (e.g., Ethanol or DMSO) to wet the solid and prevent aerosolization upon reopening the container.

  • Labeling: Apply a hazardous waste label with the following specific constituents:

    • Chemical Name: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid.[1]

    • Hazard Class: Irritant, Organosulfur Compound.[3]

    • Code:D002 (if acidic residues present), P-List equivalent (treat as acutely hazardous for safety).[1]

Workflow 2: Liquid Waste (Mother Liquors, HPLC Effluent)
  • Segregation: Do NOT mix with halogenated solvents (Chloroform/DCM) if possible, as this complicates the incineration scrubbing process. Segregate into "Non-Halogenated Organic - High Sulfur."

  • pH Check: Ensure the waste stream is not strongly oxidizing.

  • Container: Use amber glass or HDPE carboys.

  • Tagging: Clearly mark "Contains High Sulfur Organics" to alert the disposal facility of the SOx generation potential.

Part 4: Visualized Workflows (Graphviz)

Diagram 1: Waste Stream Decision Logic

This decision tree allows researchers to determine the correct waste stream immediately at the bench.

WasteSegregation Start Waste Generation: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Dry/Debris Liquid Liquid Waste (Solutions, HPLC) StateCheck->Liquid Dissolved DisposalSolid BIN: Solid Hazardous TAG: High Sulfur/Bioactive Solid->DisposalSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens DisposalHalo BIN: Halogenated Organic TAG: Sulfur Contaminant Halogenated->DisposalHalo DisposalNonHalo BIN: Non-Halogenated Organic TAG: High Sulfur/Bioactive NonHalogenated->DisposalNonHalo

Caption: Decision matrix for segregating BTSBA waste to ensure compatibility with incineration scrubbers.

Diagram 2: The "Cradle-to-Grave" Destruction Lifecycle

This diagram illustrates the lifecycle from the lab bench to final destruction, ensuring regulatory compliance.

DestructionCycle Lab Laboratory Bench (Accumulation Area) EHS EHS Pickup (Internal Transfer) Lab->EHS Weekly Pickup Vendor Licensed Waste Vendor (Transport) EHS->Vendor Manifest 8700-22 Incinerator High-Temp Incinerator (>1000°C) Vendor->Incinerator Fuel Blending Scrubber Alkaline Scrubber (Neutralizes SO2/NOx) Incinerator->Scrubber Exhaust Gas Atmosphere Clean Emission (CO2, H2O, N2) Scrubber->Atmosphere Release

Caption: The mandatory destruction pathway for sulfur-containing pharmaceutical intermediates.

Part 5: Emergency Procedures (Spill Response)

In the event of a powder spill of BTSBA:

  • Isolate: Evacuate the immediate area. The dust is likely an irritant to mucous membranes.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator .

  • Neutralization (Not Chemical, but Physical): Do not use water (spreads contamination). Cover the spill with a Dry Absorbent (vermiculite or specialized chemical spill pads).

  • Cleanup:

    • Scoop the absorbent/powder mixture into a disposal bag.

    • Wipe the surface with a soap/water solution (surfactants help solubilize the hydrophobic thiophene rings).

    • Place all cleanup materials into the "Solid Hazardous Waste" bin.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste generators and P/U list protocols). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling novel chemical entities). [Link]

  • National Institutes of Health (NIH). Guidelines for the Disposal of Bioactive Compounds. (General principles for enzyme inhibitors). [Link][1]

  • PubChem. 3-(thiophene-2-sulfonamido)benzoic acid Compound Summary. (Structural analog data used for functional group analysis). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3,5-Bis(thiophene-2-sulfonamido)benzoic acid Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer Operational Priority: Dust Control. The primary risk vector is the inhalation of fine particulates during weighing and the potential for skin absorption if solubilized in penetrating solvents (e.g., DMSO).

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I approach safety not by memorizing rules, but by analyzing the chemical structure to predict reactivity and biological interaction. Since specific toxicological data (LD50) for this specific "Bis" derivative is often limited in literature, we apply the Precautionary Principle based on its functional groups (Structure-Activity Relationship).

Functional GroupAssociated HazardMechanism of Action
Benzoic Acid Moiety Irritation (pH < 4) Acidic protons can cause immediate contact dermatitis and mucosal irritation upon inhalation.
Sulfonamide Linkage Sensitization Sulfonamide moieties are known haptens; repeated exposure may trigger hypersensitivity or allergic reactions in susceptible individuals.
Thiophene Ring Bioactivity Thiophenes are bio-isosteres of benzene but more electron-rich; often used in medicinal chemistry for potency, implying this compound is biologically active.

Core Directive: Treat this substance as a Target Organ Toxin (Respiratory) and a Chemical Irritant until proven otherwise.

The PPE Protocol (Personal Protective Equipment)

Rationale: PPE is the final barrier, not the first. The following selection criteria are based on preventing permeation of the solid and its likely solvents.

A. Respiratory Protection (Critical)
  • Primary Control: All open-container manipulations (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • PPE Backup: If fume hood access is compromised or during spill cleanup:

    • Minimum: N95 Filtering Facepiece (blocks 95% of non-oil particulates).

    • Recommended: P100 Half-Face Respirator (required if creating fine aerosols).

B. Hand Protection (Chemical Compatibility)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Why Nitrile? Latex degrades rapidly against acidic organic residues. Nitrile offers superior resistance to the likely solvents used to dissolve this compound (DMSO, DMF, or Methanol).

  • Technique: Double Gloving is mandatory when handling solutions.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Laminate (if handling >100mL of stock solution).

    • Protocol: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon splash contact.

C. Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard: Chemical Safety Goggles (Indirect Vented).

    • Why not Safety Glasses? Glasses with side shields do not seal against floating dust particles. Since this compound is an acidic irritant, dust settling behind glasses can cause severe ocular damage.

D. Body Protection
  • Standard: Lab coat (100% cotton or Nomex/fire-resistant blend).

  • Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).

Operational Workflow: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Organic powders like 3,5-Bis(thiophene-2-sulfonamido)benzoic acid are prone to static charge, causing "fly-away" dust.

  • Taring: Place the weigh boat in the balance inside the fume hood. Tare the balance.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock reagents.

  • Containment: Immediately cap the stock vial after removing the required amount. Parafilm the cap for long-term storage to prevent moisture uptake (hygroscopic potential).

Phase 2: Solubilization (The High-Risk Step)

This compound is likely sparingly soluble in water and will require organic solvents (DMSO, DMF, or Ethanol).

  • Solvent Choice: If using DMSO (Dimethyl Sulfoxide) , be hyper-vigilant.

    • Risk:[1][2] DMSO is a "skin penetrant carrier." It can carry the dissolved toxicant through intact skin and standard gloves.

  • Mixing: Add solvent slowly to the powder to prevent "puffing" of dry material.

  • Labeling: Label the solution immediately with:

    • Full Chemical Name (No abbreviations).

    • Concentration (e.g., 10 mM).

    • Solvent used.[3]

    • Date and User Initials.[4][5][6]

    • Hazard Warning ("Irritant/DMSO").

Visualized Safety Logic

Diagram 1: PPE Selection & Risk Assessment Logic

This decision tree illustrates the thought process for selecting controls based on the state of the matter.

PPE_Selection Compound 3,5-Bis(thiophene-2-sulfonamido) benzoic acid State Physical State? Compound->State Solid Solid / Powder State->Solid Liquid Solubilized (DMSO/DMF) State->Liquid Risk_S Risk: Inhalation (Dust) Solid->Risk_S Risk_L Risk: Transdermal Absorption Liquid->Risk_L Control_S Control: Fume Hood + N95 Backup Risk_S->Control_S Control_L Control: Double Nitrile Gloves (Change on Splash) Risk_L->Control_L

Caption: Logic flow for determining safety barriers based on physical state (Dust vs. Solution).

Diagram 2: Spill Response Protocol

Immediate actions to take if the powder is spilled outside the containment area.

Spill_Response Start Spill Detected Assess 1. Assess Volume & Hazard (Is it > 10g?) Start->Assess Evac Evacuate Lab & Call EHS Assess->Evac Yes (>10g) Clean Proceed to Clean Assess->Clean No (<10g) PPE_Up 2. Don PPE: Goggles, Double Gloves, N95/P100 Mask Clean->PPE_Up Cover 3. Cover with Wet Paper Towel (Prevent Dust) PPE_Up->Cover Collect 4. Scoop/Wipe into Biohazard Bag Cover->Collect Wash 5. Wash Area with Soap & Water (pH Neutralize) Collect->Wash Dispose 6. Hazardous Waste Tag Wash->Dispose

Caption: Step-by-step workflow for managing a minor solid spill ensuring dust suppression.

Waste Disposal & Deactivation

Never dispose of this compound down the drain.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into a Solid Hazardous Waste container (usually yellow bag/bucket).

  • Liquid Waste:

    • If dissolved in DMSO/Organic Solvent: Organic Waste Stream (Halogenated vs. Non-halogenated depending on the solvent).

    • Note: The thiophene sulfur content is generally too low to require a separate "High Sulfur" stream unless working with kilogram quantities, but check local EHS regulations.

  • Container Disposal: Empty glass vials must be triple-rinsed with solvent before being discarded in the glass waste or reused. Collect the rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8][9] National Academies Press. [Link]

  • PubChem. (n.d.).[10] Compound Summary: Benzoic acid derivatives & Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.